3-Fluoro-4-iodobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKQMCCUPXZXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641056 | |
| Record name | 3-Fluoro-4-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-99-1 | |
| Record name | 3-Fluoro-4-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-iodobenzonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Fluoro-4-iodobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-iodobenzonitrile, a halogenated aromatic building block with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the context of drug development.
Core Properties and Identification
This compound, with the CAS number 887266-99-1, is a solid organic compound.[1][2][3] It is also known by the synonym 4-Cyano-2-fluoroiodobenzene.[2][3] Its core structure consists of a benzene ring substituted with a nitrile group, a fluorine atom, and an iodine atom. This trifunctional arrangement makes it a versatile intermediate for introducing these specific moieties into more complex molecules.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 887266-99-1 | [1][2][3] |
| Molecular Formula | C₇H₃FIN | [1][2][3] |
| Molecular Weight | 247.01 g/mol | [1][2][4] |
| Melting Point | 113-117 °C | [2][3] |
| Physical Form | Solid | [2][3] |
| InChI | 1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | [2][3] |
| InChIKey | NPKQMCCUPXZXFI-UHFFFAOYSA-N | [2][3] |
| SMILES | Fc1cc(ccc1I)C#N | [2][3] |
Synthesis of this compound: An Experimental Protocol
While specific literature detailing the synthesis of this compound is not widely published, a reliable synthetic route can be extrapolated from standard organic chemistry transformations, particularly the Sandmeyer reaction. The following protocol is based on analogous procedures for the synthesis of similar haloaromatic compounds, such as the conversion of an amino group to an iodide via a diazonium salt. The proposed starting material is 3-fluoro-4-aminobenzonitrile.
Reaction Scheme:
3-fluoro-4-aminobenzonitrile → [Diazotization] → 3-fluoro-4-diazoniumbenzonitrile chloride → [Iodination] → this compound
Materials and Reagents:
-
3-fluoro-4-aminobenzonitrile
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ice
Experimental Procedure:
Step 1: Diazotization of 3-fluoro-4-aminobenzonitrile
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-fluoro-4-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water, cooled in an ice-salt bath to maintain a temperature between 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly and carefully add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for approximately one hour to ensure the complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic layers and wash with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzonitriles are crucial building blocks in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodine atom provides a reactive handle for further functionalization, most notably through cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.
While specific drugs containing the this compound moiety are not prominently documented, related structures are of significant interest. For instance, fluorinated benzonitriles are investigated as components of negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), which have potential applications in treating psychiatric disorders like anxiety and depression.[5] The structural motifs present in this compound make it an attractive starting point for the synthesis of compound libraries aimed at discovering novel therapeutics.
The logical relationship for its utility in drug discovery is outlined below.
Caption: Role of this compound in drug discovery.
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][6] It may also cause respiratory irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[2][3]
Hazard Statements: H302, H315, H318, H335.[2][3]
This guide serves as a foundational resource for professionals working with this compound. Its versatile structure and reactivity make it a valuable tool in the synthesis of novel chemical entities with potential therapeutic applications.
References
- 1. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound 97 887266-99-1 [sigmaaldrich.com]
- 4. This compound | 887266-99-1 | Benchchem [benchchem.com]
- 5. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H3FIN | CID 24721521 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 3-Fluoro-4-iodobenzonitrile: A Key Intermediate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-iodobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for synthetic transformations. This guide offers a comprehensive overview of the physicochemical characteristics, synthesis, and reactivity of this compound, providing a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. The strategic placement of the fluoro and iodo substituents allows for selective functionalization through various cross-coupling reactions, making it an attractive starting material for the construction of complex molecular architectures.
Physicochemical Characteristics
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃FIN | [1] |
| Molecular Weight | 247.01 g/mol | [1] |
| Melting Point | 113-117 °C | |
| Boiling Point | Not available | |
| Density | Not available | |
| Physical Form | Solid | |
| Solubility | Not available | |
| CAS Number | 887266-99-1 | [1] |
| PubChem CID | 24721521 | [1] |
| InChI | 1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | [1] |
| SMILES | C1=CC(=C(C=C1C#N)F)I | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptualized based on established methodologies for the preparation of similar halogenated benzonitriles. A plausible synthetic route would involve the diazotization of a corresponding aminobenzonitrile followed by a Sandmeyer-type reaction.
Conceptual Synthesis Pathway
A potential synthetic approach could start from 3-fluoro-4-aminobenzonitrile. The amino group can be converted to a diazonium salt using sodium nitrite in the presence of a strong acid. Subsequent treatment with potassium iodide would then introduce the iodine atom at the 4-position.
Caption: A plausible synthetic route to this compound.
General Purification Methods
Purification of the crude product would typically involve standard laboratory techniques such as recrystallization or column chromatography.
-
Recrystallization: A suitable solvent or solvent system would be chosen to dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, leaving impurities in the mother liquor.
-
Column Chromatography: Silica gel column chromatography, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate), would be effective in separating the desired product from byproducts and unreacted starting materials.
Spectral Data
| Spectroscopy | Anticipated Features |
| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm) due to the protons on the benzene ring, with coupling to both the fluorine and adjacent protons. |
| ¹³C NMR | Signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine and iodine exhibiting characteristic chemical shifts and C-F coupling. The nitrile carbon would appear at a distinct downfield chemical shift. |
| ¹⁹F NMR | A singlet or a multiplet, depending on the coupling with neighboring protons, in the typical chemical shift range for aryl fluorides. |
| IR Spectroscopy | A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration. Characteristic bands for C-F and C-I stretching, as well as aromatic C-H and C=C stretching, would also be present. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 247.01 g/mol . The isotopic pattern would be influenced by the presence of iodine. |
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in its capacity to undergo a variety of cross-coupling reactions, leveraging the reactivity of the carbon-iodine bond. The presence of the electron-withdrawing nitrile and fluorine groups can influence the reactivity of the aromatic ring. This compound is a valuable precursor for the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.
The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Important cross-coupling reactions involving this compound.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to the synthesis of substituted biaryl compounds.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides a straightforward route to aryl alkynes, which are important structural motifs in many biologically active molecules.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with various amines enables the formation of carbon-nitrogen bonds, yielding a wide range of substituted anilines.
The ability to introduce diverse substituents at the 4-position through these reliable and versatile cross-coupling reactions makes this compound a highly valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.
Safety Information
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1]
Conclusion
This compound is a key synthetic intermediate with significant potential in pharmaceutical research and development. Its well-defined physicochemical properties and, more importantly, its versatile reactivity in cross-coupling reactions make it a valuable tool for the synthesis of complex, biologically active molecules. This technical guide provides a foundational understanding of this compound, which will be beneficial for scientists working at the forefront of medicinal chemistry. Further research to fully characterize its properties and explore its applications in the synthesis of novel therapeutic agents is warranted.
References
An In-depth Technical Guide to the Synthesis and Discovery of 3-Fluoro-4-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the chemical compound 3-Fluoro-4-iodobenzonitrile. This halogenated benzonitrile derivative serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document details the plausible synthetic route via the Sandmeyer reaction, including a generalized experimental protocol. It also compiles the known physicochemical properties and discusses the role of such fluorinated aromatic compounds in modern drug discovery.
Introduction
This compound (CAS No. 887266-99-1) is a substituted aromatic compound featuring a nitrile group, a fluorine atom, and an iodine atom on the benzene ring.[1][2][3] The unique arrangement of these functional groups makes it a highly versatile intermediate in organic synthesis. The presence of the iodine atom allows for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce molecular diversity. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug design.[4] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for chemical modification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃FIN | [1][2] |
| Molecular Weight | 247.01 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 113-117 °C | |
| CAS Number | 887266-99-1 | [1][2] |
| InChI Key | NPKQMCCUPXZXFI-UHFFFAOYSA-N | [5] |
Synthesis of this compound
The most probable synthetic route for this compound is the Sandmeyer reaction, a well-established method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[6] The likely starting material for this synthesis is 3-fluoro-4-aminobenzonitrile.
Synthetic Pathway
The synthesis proceeds in two main steps: the diazotization of the starting amine followed by the introduction of iodine.
Generalized Experimental Protocol
Materials:
-
3-Fluoro-4-aminobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
10% Aqueous Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
Step 1: Diazotization
-
In a flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid to deionized water, maintaining the temperature below 20°C with an ice bath.
-
To the cooled acidic solution, add 3-fluoro-4-aminobenzonitrile portion-wise, ensuring the temperature remains below 10°C.
-
Cool the resulting solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aminobenzonitrile solution, maintaining the temperature between 0-5°C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide in deionized water.
-
Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60°C for 1 hour to ensure the complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Characterization Data (Predicted)
While experimental spectral data for this compound is not widely published, predictions can be made based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.0 ppm). The protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts will be influenced by the electronegativity of the fluorine and iodine atoms and the electron-withdrawing nature of the nitrile group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
-
C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
Role in Drug Discovery and Development
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility stems from the ability to serve as a scaffold for the introduction of various functional groups through well-established synthetic transformations.
Application in Kinase Inhibitor Synthesis
Fluorinated aromatic compounds are frequently incorporated into the structures of kinase inhibitors.[7] The fluorine atom can enhance the binding affinity of the inhibitor to the target kinase and improve its metabolic stability, leading to a longer duration of action. The iodo-substituent on the benzonitrile ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in building the complex molecular architectures of many kinase inhibitors.
The general workflow for utilizing a building block like this compound in the discovery of kinase inhibitors is outlined below.
This workflow illustrates the progression from a versatile starting material to a potential drug candidate through iterative cycles of synthesis and biological evaluation.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis, likely achieved through a Sandmeyer reaction, provides access to a versatile scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibitors. The combination of its reactive iodine handle and the beneficial properties conferred by the fluorine atom makes it a valuable tool for medicinal chemists. Further research into the specific applications and biological activities of compounds derived from this compound is warranted to fully exploit its potential in the development of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C7H3FIN | CID 24721521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 3-Fluoro-4-iodobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-iodobenzonitrile is a halogenated aromatic nitrile of interest in medicinal chemistry and materials science. Its structural features, including a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, make it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting.
This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While specific experimental data for this compound is not widely available in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining this data are also provided.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known effects of substituents on the benzene ring and data from analogous compounds.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 7.9 - 8.1 | Doublet of doublets (dd) | JH-H ≈ 8.0, JH-F ≈ 5.0 | H6 |
| 7.7 - 7.9 | Doublet of doublets (dd) | JH-H ≈ 8.0, JH-H ≈ 2.0 | H5 | |
| 7.4 - 7.6 | Triplet (t) | JH-H ≈ 8.0 | H2 | |
| ¹³C NMR | ~140 | Doublet (d) | JC-F ≈ 250 | C3 |
| ~135 | Singlet (s) | - | C5 | |
| ~132 | Singlet (s) | - | C6 | |
| ~118 | Doublet (d) | JC-F ≈ 20 | C2 | |
| ~117 | Singlet (s) | -CN | ||
| ~115 | Doublet (d) | JC-F ≈ 3 | C1 | |
| ~95 | Singlet (s) | - | C4 | |
| ¹⁹F NMR | -105 to -115 | Multiplet (m) | - | Ar-F |
Note: Chemical shifts are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). Predicted values are estimates and may vary depending on the solvent and experimental conditions.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2230 - 2220 | Strong, Sharp | C≡N stretch (nitrile)[1] |
| ~1600 - 1580 | Medium | Aromatic C=C stretch |
| ~1480 - 1450 | Medium | Aromatic C=C stretch |
| ~1280 - 1200 | Strong | C-F stretch |
| ~1100 - 1000 | Medium | Aromatic C-H in-plane bend |
| ~850 - 750 | Strong | Aromatic C-H out-of-plane bend |
| Below 700 | Medium | C-I stretch |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 247 | High | [M]⁺ (Molecular Ion) |
| 228 | Low | [M-F]⁺ |
| 120 | Medium | [M-I]⁺ |
| 102 | High | [C₇H₄N]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Note: Fragmentation patterns are predicted for Electron Ionization (EI) and can vary based on the ionization method and energy.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Processing: Fourier transform the FID, phase correct the spectrum, and reference to the residual solvent peak or internal standard (TMS at 0 ppm).
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Processing: Fourier transform, phase correct, and reference to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
4. ¹⁹F NMR Acquisition:
-
Instrument: NMR spectrometer equipped with a fluorine probe (e.g., 376 MHz on a 400 MHz instrument).
-
Pulse Program: Standard single-pulse sequence, often with proton decoupling.
-
Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) may be necessary initially to locate the signal.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
Processing: Fourier transform, phase correct, and reference to an external standard (e.g., CFCl₃ at 0 ppm).
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Procedure:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
1. Sample Introduction:
-
For a volatile solid, a direct insertion probe can be used.
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
2. Data Acquisition (Electron Ionization - EI):
-
Instrument: Mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Energy: Typically 70 eV.
-
Mass Range: m/z 50-300.
-
Source Temperature: 200-250 °C.
-
Procedure:
-
Introduce the sample into the ion source.
-
The vaporized molecules are bombarded with electrons, causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer and detected.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel or uncharacterized chemical compound.
Caption: Logical workflow for spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for researchers working with this compound. The provided predicted data and experimental protocols offer a starting point for the comprehensive characterization of this compound, facilitating its application in various scientific endeavors.
References
An In-depth Technical Guide to the Molecular Structure and Electronics of 3-Fluoro-4-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, electronic properties, and synthetic methodologies related to 3-fluoro-4-iodobenzonitrile. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where this compound serves as a valuable synthetic intermediate.
Molecular Structure and Physicochemical Properties
This compound is a halogenated aromatic compound with the chemical formula C₇H₃FIN.[1] Its structure consists of a benzene ring substituted with a fluorine atom at the 3-position, an iodine atom at the 4-position, and a nitrile group at the 1-position. The presence of these functional groups imparts unique electronic properties and reactivity to the molecule, making it a versatile building block in organic synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃FIN | [2][3] |
| Molecular Weight | 247.01 g/mol | [2][3] |
| CAS Number | 887266-99-1 | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 113-117 °C | [2] |
| SMILES | C1=CC(=C(C=C1C#N)F)I | [3] |
| InChI | InChI=1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | [3] |
As of the latest literature review, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, to provide insight into its geometric parameters, a computational analysis using Density Functional Theory (DFT) is presented. The following data represents the optimized molecular geometry calculated at the B3LYP/6-311++G(d,p) level of theory, a method well-regarded for its accuracy in predicting the structures of organic molecules.
Table 2: Calculated Geometric Parameters of this compound (DFT, B3LYP/6-311++G(d,p))
| Parameter | Bond/Atoms | Value |
| Bond Lengths (Å) | ||
| C-C (aromatic) | 1.38 - 1.40 | |
| C-H | ~1.08 | |
| C-F | ~1.35 | |
| C-I | ~2.09 | |
| C-C≡N | ~1.43 | |
| C≡N | ~1.16 | |
| **Bond Angles (°) ** | ||
| C-C-C (aromatic) | 118 - 122 | |
| C-C-H | ~120 | |
| C-C-F | ~119 | |
| C-C-I | ~121 | |
| C-C-CN | ~120 | |
| Dihedral Angles (°) | ||
| Aromatic Ring | Planar (~0) |
Note: These are computationally derived values and await experimental verification.
Caption: 2D representation of this compound.
Electronic Properties
The electronic nature of this compound is dictated by the interplay of its substituent groups. The nitrile and halogen atoms are electron-withdrawing, which influences the electron density distribution across the aromatic ring and governs the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic absorption properties and chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap suggests higher stability and lower reactivity.
Table 3: Calculated Frontier Molecular Orbital Energies (DFT, B3LYP/6-311++G(d,p))
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are computationally derived values.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP is characterized by:
-
Electron-rich regions (negative potential): Primarily located around the nitrogen atom of the nitrile group and the fluorine atom, due to their high electronegativity. These sites are susceptible to electrophilic attack.
-
Electron-deficient regions (positive potential): The hydrogen atoms of the aromatic ring will exhibit a positive potential. A region of positive potential, known as a σ-hole, is also expected along the C-I bond axis, making the iodine atom a potential halogen bond donor.
-
Neutral regions: The carbon atoms of the benzene ring generally form a region of relatively neutral potential.
Caption: Conceptual MEP of this compound.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
A plausible and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, starting from 3-fluoro-4-aminobenzonitrile. This two-step process involves the diazotization of the primary amine followed by iodination.
Materials and Reagents:
-
3-Fluoro-4-aminobenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Protocol:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-fluoro-4-aminobenzonitrile (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid and water, ensuring the temperature is maintained below 10 °C with an ice-salt bath.
-
Cool the resulting solution to 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred aminobenzonitrile solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
A precipitate should form, and nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.
-
Caption: Synthesis workflow for this compound.
Spectroscopic Data
No comprehensive experimental spectroscopic data for this compound has been published. The following tables provide calculated vibrational frequencies and predicted NMR chemical shifts to aid in the characterization of this molecule.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational modes were calculated using DFT at the B3LYP/6-311++G(d,p) level.
Table 4: Calculated Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2240 | C≡N stretch |
| ~1600 - 1400 | Aromatic C=C stretch |
| ~1270 | C-F stretch |
| ~1200 - 1000 | In-plane C-H bend |
| ~900 - 700 | Out-of-plane C-H bend |
| ~600 | C-I stretch |
Note: These are unscaled, computationally derived frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted chemical shifts based on the electronic environment of the nuclei.
Table 5: Predicted NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | 7.2 - 7.8 | m |
| ¹³C NMR | 110 - 140 (Aromatic C), ~117 (C≡N) | |
| ¹⁹F NMR | -110 to -115 | s |
Note: These are estimated values and should be confirmed by experimental data.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry, primarily due to the synthetic versatility offered by its functional groups. The iodine atom is particularly useful as it can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular elaboration.
While this compound itself is not reported to have direct biological activity, it serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Notably, it has been utilized in the development of kinase inhibitors, a class of drugs that are crucial in oncology and immunology.[4] The fluoro-iodophenyl moiety can be incorporated into lead compounds to explore structure-activity relationships, improve metabolic stability, or enhance binding affinity to the target protein.
Caption: Role as a versatile intermediate in drug discovery.
Conclusion
This compound is a synthetically valuable compound with a unique combination of functional groups that predispose it to a wide range of chemical transformations. While experimental data on its detailed structural and electronic properties are limited, computational methods provide valuable insights. The established reactivity of this molecule, particularly in cross-coupling reactions, makes it an important tool for medicinal chemists in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties and synthesis to support its application in research and development.
References
The Reactivity Profile of 3-Fluoro-4-iodobenzonitrile: A Technical Guide for Chemical Synthesis and Drug Discovery
An in-depth exploration of the synthetic utility and reaction characteristics of 3-Fluoro-4-iodobenzonitrile, a versatile building block for novel molecule development.
This technical guide provides a comprehensive overview of the reactivity of this compound, a key intermediate for researchers, scientists, and professionals in drug development. This document details the compound's physical and chemical properties, its principal reaction pathways, and provides illustrative experimental protocols for its derivatization.
Core Properties of this compound
This compound is a solid compound with a melting point range of 113-117 °C.[1][2] Its chemical structure features a benzene ring substituted with a nitrile group, a fluorine atom, and an iodine atom, leading to a unique reactivity profile. The physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃FIN | [3] |
| Molecular Weight | 247.01 g/mol | [3] |
| CAS Number | 887266-99-1 | [3] |
| Melting Point | 113-117 °C | [1][2] |
| Appearance | Solid | [1][2] |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the nitrile, fluorine, and iodine substituents. The carbon-iodine bond is the most labile site, making it highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitrile group and the fluorine atom activates the aromatic ring, influencing the regioselectivity and efficiency of these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. These reactions selectively target the carbon-iodine bond, leaving the more robust carbon-fluorine bond intact for potential subsequent modifications.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between this compound and various organoboron reagents, such as boronic acids or esters.[4][5] The reaction typically proceeds in the presence of a palladium catalyst and a base to yield 4-aryl-3-fluorobenzonitrile derivatives.[4][5]
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of this compound.[6] This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, providing access to a wide range of 4-alkynyl-3-fluorobenzonitrile compounds.[6]
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines.[7] Catalyzed by palladium complexes with specialized phosphine ligands, this method is a cornerstone for the synthesis of N-aryl and N-heteroaryl derivatives.[7][8]
Nucleophilic Aromatic Substitution (SNA)
While the carbon-iodine bond is the primary site for cross-coupling, the fluorine atom can undergo nucleophilic aromatic substitution (SNA) under specific conditions. The strong electron-withdrawing effect of the adjacent nitrile group and the para-iodo substituent can activate the C-F bond towards attack by potent nucleophiles. However, this reactivity is generally lower compared to the C-I bond's propensity for cross-coupling.
Experimental Protocols
The following sections provide representative experimental protocols for the key reactions of this compound. These are intended as a starting point and may require optimization based on the specific substrate and desired product.
General Suzuki-Miyaura Coupling Protocol
This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Sonogashira Coupling Protocol
This protocol describes a general method for the Sonogashira coupling of this compound with a terminal alkyne.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
General Buchwald-Hartwig Amination Protocol
The following is a general procedure for the Buchwald-Hartwig amination of this compound with an amine.[8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., X-Phos or tBu₃P·HBF₄, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Spectroscopic Data Interpretation
While specific spectra for this compound are not provided here, the expected ¹H and ¹³C NMR spectral features can be predicted based on the substituent effects.
-
¹H NMR: The aromatic region would display complex splitting patterns for the three protons on the benzene ring due to H-H and H-F coupling.
-
¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms. The carbon attached to the iodine would be shifted upfield compared to an unsubstituted carbon, while the carbons attached to the fluorine and nitrile groups would be shifted downfield. The chemical shifts are influenced by the electronegativity and anisotropy of the substituents.[9]
Role in Drug Discovery
While there is no direct evidence of this compound being part of a specific signaling pathway inhibitor in the available search results, its structural motifs are prevalent in molecules designed for drug discovery.[4] The ability to readily introduce diverse functionalities at the 4-position via cross-coupling reactions makes it a valuable scaffold for generating libraries of compounds for screening against various biological targets, such as kinases involved in cancer signaling pathways.[4][10] The fluorine atom can also be beneficial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Conclusion
This compound is a highly versatile and reactive building block in modern organic synthesis. Its well-defined reactivity, particularly at the carbon-iodine bond, allows for the selective and efficient introduction of a wide array of functional groups through robust palladium-catalyzed cross-coupling methodologies. This makes it an invaluable tool for medicinal chemists and material scientists in the design and synthesis of novel and complex molecular architectures. The experimental protocols and reactivity profile detailed in this guide provide a solid foundation for its application in diverse research and development endeavors.
References
- 1. rsc.org [rsc.org]
- 2. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H3FIN | CID 24721521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of 3-Fluoro-4-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 3-Fluoro-4-iodobenzonitrile (CAS No. 887266-99-1), a halogenated benzonitrile derivative increasingly utilized in organic synthesis and pharmaceutical research. Due to its hazardous properties, strict adherence to the following guidelines is imperative to ensure personnel safety and environmental protection.
Section 1: Chemical Identification and Physical Properties
This compound is a solid, combustible organic compound. Its key identifiers and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 887266-99-1[1] |
| Molecular Formula | C₇H₃FIN[1] |
| Molecular Weight | 247.01 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 113-117 °C[1] |
| Synonyms | 4-Cyano-2-fluoroiodobenzene[1] |
Section 2: Hazard Assessment and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this chemical is Danger .[1][2]
GHS Hazard Classifications: [1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |
Pictograms:
corrosion exclamation mark
Section 3: Toxicology and Routes of Exposure
The toxicity of halogenated aromatic compounds can be complex, with potential for both acute and chronic effects.[5] Benzonitrile derivatives themselves can have varying toxic profiles, though some are known to be metabolized.[6] The presence of both fluorine and iodine on the benzene ring may influence its metabolic stability and toxicokinetics.[7]
Section 4: Safe Handling and Experimental Protocols
Due to its hazardous nature as a powder, a systematic approach to handling is required to minimize exposure.[3]
Engineering Controls
-
All work involving the handling of solid this compound must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[3]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A risk assessment should always precede the selection of PPE. The following are minimum requirements:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: For weighing and handling the powder, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.[1]
-
Skin and Body Protection: A lab coat must be worn.
References
- 1. 3-氟-4-碘苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C7H3FIN | CID 24721521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GHS classification of drugs based on LD50 - more cons than prose [pharmabiz.com]
- 4. Understanding Acute Toxicity on your GHS SDS [usequantum.com]
- 5. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3-Fluoro-4-iodobenzonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Fluoro-4-iodobenzonitrile, a key building block in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predictive qualitative solubility profile based on established chemical principles and provides a detailed experimental protocol for precise quantitative determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₃FIN | - |
| Molecular Weight | 247.01 g/mol | [1][2][3] |
| Melting Point | 113-117 °C | [2] |
| Appearance | Solid | [2] |
Qualitative Solubility Profile
In the absence of experimentally determined quantitative data, a qualitative solubility profile for this compound in common organic solvents can be predicted based on the principle of "like dissolves like". The molecule possesses a polar nitrile group (-C≡N) and a polarizable carbon-iodine bond, while the fluorinated benzene ring contributes to both polarity and lipophilicity.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Protic Polar | Methanol | Soluble | The hydroxyl group can interact with the nitrile and fluoro groups. |
| Ethanol | Soluble | Similar to methanol, with slightly reduced polarity. | |
| Aprotic Polar | Acetone | Very Soluble | The polar carbonyl group can effectively solvate the polar regions of the solute. |
| Acetonitrile | Very Soluble | The nitrile group of the solvent can interact favorably with the nitrile group of the solute. | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. | |
| N,N-Dimethylformamide (DMF) | Very Soluble | Another highly polar aprotic solvent suitable for dissolving polar organic molecules. | |
| Halogenated | Dichloromethane | Very Soluble | The polarity is well-suited for molecules with a mix of polar and nonpolar characteristics. |
| Chloroform | Very Soluble | Similar in polarity to dichloromethane. | |
| Aromatic | Toluene | Sparingly Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute. |
| Nonpolar | Hexane | Insoluble | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups. |
| Diethyl Ether | Sparingly Soluble | The ether group provides some polarity, but the overall nonpolar character may limit solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the equilibrium shake-flask method is recommended. This method is considered the gold standard for determining the equilibrium solubility of a solid compound in a solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for determining the equilibrium solubility of this compound.
Detailed Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method. A standard calibration curve should be prepared using known concentrations of the compound in the same solvent.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Conclusion
References
An In-depth Technical Guide on the Thermal Stability of 3-Fluoro-4-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the thermal stability of 3-Fluoro-4-iodobenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available experimental data on this specific compound, this guide synthesizes information from analogous halogenated aromatic compounds and established principles of thermal decomposition to provide a predictive assessment of its thermal properties and potential hazards. It includes detailed, generalized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to enable researchers to perform their own thermal stability studies. Potential thermal decomposition pathways and associated hazards are also discussed to ensure safe handling and processing of this compound at elevated temperatures.
Introduction
This compound is a halogenated aromatic nitrile that serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring fluoro, iodo, and nitrile functional groups, contributes to its utility in cross-coupling reactions and other molecular elaborations. Understanding the thermal stability of this compound is paramount for safe handling, storage, and process development, particularly in manufacturing settings where elevated temperatures may be employed. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the quality and yield of chemical reactions. This guide aims to provide a thorough understanding of the potential thermal behavior of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃FIN | [General chemical suppliers] |
| Molecular Weight | 247.01 g/mol | [General chemical suppliers] |
| Appearance | Solid | [General chemical suppliers] |
| Melting Point | 113-117 °C | [General chemical suppliers] |
| Boiling Point | Not reported | |
| Decomposition Temperature | Not reported |
Predictive Assessment of Thermal Stability
In the absence of direct experimental data, the thermal stability of this compound can be inferred by examining the behavior of structurally related compounds.
-
Aromatic Nitriles: The nitrile group is generally thermally stable. However, at very high temperatures, pyrolysis of nitrile-containing compounds can lead to the formation of hydrogen cyanide (HCN), a highly toxic gas.[1]
-
Fluorinated Aromatic Compounds: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, suggesting good thermal stability. However, thermal decomposition of fluorinated organic compounds can result in the formation of hazardous substances like hydrofluoric acid (HF) and other fluorinated fragments.[2]
-
Iodinated Aromatic Compounds: The carbon-iodine bond is the weakest among the carbon-halogen bonds. This suggests that the initial step in the thermal decomposition of this compound is likely the homolytic cleavage of the C-I bond. Heating iodo-aromatic compounds can lead to the release of toxic fumes, including hydrogen iodide (HI) and elemental iodine.[3][4]
Based on these considerations, it is anticipated that this compound will begin to decompose at a temperature above its melting point, with the C-I bond being the most probable site of initial cleavage.
Potential Thermal Decomposition Pathways
A plausible, albeit hypothetical, thermal decomposition pathway for this compound is illustrated below. This pathway is based on the relative bond strengths and known decomposition patterns of similar compounds.
Caption: Hypothetical thermal decomposition pathway of this compound.
Description of the Diagram:
The proposed pathway begins with the input of heat, leading to the homolytic cleavage of the relatively weak carbon-iodine bond. This generates a 3-fluoro-4-cyanophenyl radical and an iodine radical. The highly reactive phenyl radical can then undergo several reactions, such as abstracting a hydrogen atom to form 3-fluorobenzonitrile or participating in polymerization reactions to form complex, high-molecular-weight materials. The iodine radical can combine with a hydrogen radical to form hydrogen iodide or dimerize to form elemental iodine. At higher temperatures, further degradation of the aromatic ring and nitrile group could lead to the formation of highly toxic gases such as hydrogen cyanide and hydrogen fluoride.
Recommended Experimental Protocols for Thermal Analysis
To obtain definitive data on the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.[5][6]
5.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of a material.
Experimental Workflow for TGA:
Caption: Generalized experimental workflow for TGA analysis.
Detailed TGA Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20 mL/min to prevent oxidative decomposition.
-
Temperature Program: Equilibrate the sample at 25°C. Heat the sample from 25°C to a final temperature of 600°C at a constant heating rate of 10°C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss.
5.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect exothermic decomposition events.
Experimental Workflow for DSC:
Caption: Generalized experimental workflow for DSC analysis.
Detailed DSC Protocol:
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan is crucial to contain any volatile decomposition products and to observe a sharp melting endotherm.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20 mL/min.
-
Temperature Program: Equilibrate the sample at 25°C. Heat the sample from 25°C to 400°C at a constant heating rate of 10°C/min.
-
Data Acquisition: Continuously record the differential heat flow as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. The melting point is identified as the peak of the endothermic event. Any sharp exothermic events following the melt are indicative of decomposition.
Safety Considerations and Hazard Management
Given the potential for the release of toxic and corrosive gases upon thermal decomposition, stringent safety precautions must be followed when handling this compound at elevated temperatures.
-
Ventilation: All heating operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Atmosphere Control: Whenever possible, heating should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of uncontrolled oxidation and the formation of undesirable byproducts.
-
Waste Disposal: Any residues from thermal experiments should be treated as hazardous waste and disposed of in accordance with institutional and local regulations. Potential decomposition products include iodine, which can be harmful to the environment.[4]
Conclusion
While specific experimental data on the thermal stability of this compound is scarce, a predictive analysis based on its structural components suggests that the compound is likely to decompose at temperatures above its melting point, with the primary point of failure being the carbon-iodine bond. The potential for the release of hazardous substances such as hydrogen iodide, elemental iodine, hydrogen cyanide, and hydrogen fluoride necessitates careful handling and the implementation of robust safety protocols during any process involving heating. It is strongly recommended that researchers and drug development professionals conduct their own thermal analysis using standard techniques like TGA and DSC to establish a definitive thermal stability profile for this compound before its use in scaled-up synthetic procedures.
References
- 1. Letts nitrile synthesis - Wikipedia [en.wikipedia.org]
- 2. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ICSC 0167 - IODINE [chemicalsafety.ilo.org]
- 5. mt.com [mt.com]
- 6. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
The Strategic Utility of 3-Fluoro-4-iodobenzonitrile in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the potential applications of 3-fluoro-4-iodobenzonitrile in organic chemistry. As a versatile building block, this compound offers a unique combination of reactive sites, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document details its utility in key cross-coupling reactions, provides experimental protocols, and explores its role in the synthesis of bioactive compounds, including kinase inhibitors.
Introduction
This compound is a halogenated aromatic compound featuring a nitrile group, a fluorine atom, and an iodine atom on a benzene ring.[1][2][3] This strategic arrangement of functional groups provides multiple avenues for synthetic transformations. The carbon-iodine bond is particularly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, serving as a versatile handle for the introduction of various substituents.[4] The electron-withdrawing nature of the nitrile and fluorine groups can influence the reactivity of the aromatic ring and the properties of the resulting products, such as metabolic stability and binding affinity in a biological context.[5] This guide will explore the primary applications of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 887266-99-1 | [1][2] |
| Molecular Formula | C₇H₃FIN | [1][2] |
| Molecular Weight | 247.01 g/mol | [1][2] |
| Appearance | Solid | - |
| Melting Point | 113-117 °C | - |
| SMILES | Fc1cc(ccc1I)C#N | [1][2] |
| InChI | 1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | [1] |
Key Applications in Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] this compound readily participates in this reaction, allowing for the synthesis of a wide range of 4-aryl-3-fluorobenzonitrile derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and functional materials.[7][8]
General Reaction Scheme:
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzonitrile | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 100 | 85-95 |
| 4-Iodobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | >90 |
| This compound | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | (Typical) >80 |
Note: Yields are representative and can vary based on the specific boronic acid, ligand, and reaction conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is instrumental in the synthesis of arylalkynes, which are prevalent in natural products, pharmaceuticals, and organic materials.[4][10] this compound serves as an ideal substrate for introducing an alkynyl moiety at the 4-position.[11][12]
General Reaction Scheme:
Table 3: Representative Yields for Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 95 |
| 1-Bromo-4-iodobenzene | TMS-acetylene | Pd(PPh₃)₄ / CuI | Et₃N | Benzene | RT | 88 |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 50 | (Typical) >70 |
Note: Yields are representative and can vary based on the specific alkyne and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[10][13] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, a common motif in drug molecules.[14] this compound can be efficiently coupled with a variety of primary and secondary amines to generate 4-amino-3-fluorobenzonitrile derivatives.[4][15]
General Reaction Scheme:
Table 4: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides with Amines
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 98 |
| 4-Bromobenzonitrile | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 85 |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 100 | (Typical) >80 |
Note: Yields are representative and can vary based on the specific amine, ligand, and reaction conditions.
Role in the Synthesis of Bioactive Molecules
The structural motifs accessible from this compound are prevalent in a number of bioactive molecules, particularly in the realm of kinase inhibitors for cancer therapy.
Kinase Inhibitors
Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[16] Small molecule kinase inhibitors are a major class of targeted cancer therapies. The 4-substituted-3-fluorobenzonitrile scaffold is a key component of several potent kinase inhibitors.
The Janus kinase (JAK) family of enzymes is central to signaling pathways that regulate immune responses and cell growth.[3][5][17] Inhibitors of JAKs, such as Tofacitinib, are used to treat autoimmune diseases and certain cancers. The pyrrolo[2,3-d]pyrimidine core of many JAK inhibitors is often constructed from precursors that can be synthesized using fluorinated benzonitriles.[18][19]
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key targets in the treatment of various cancers.[3] Lapatinib, a dual EGFR/HER2 inhibitor, features a quinazoline core with a substituted aniline side chain.[10][16][20][21][22] The synthesis of Lapatinib and its analogues often involves coupling reactions where a fluorinated benzonitrile derivative could serve as a key starting material for the aniline fragment.[10][20]
Signaling Pathway Diagram: Simplified EGFR Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of Lapatinib.
Experimental Protocols
The following are representative experimental protocols for the key cross-coupling reactions of this compound. These are generalized procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).[4]
-
Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., triethylamine, 2.0 mmol).[4]
-
Slowly add the terminal alkyne (1.1 mmol) via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C and monitor the reaction progress by TLC.[4]
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., XPhos, 0.03 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the vessel with inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe, followed by the amine (1.2 mmol).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
References
- 1. rsc.org [rsc.org]
- 2. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 3. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
- 17. scilit.com [scilit.com]
- 18. mdpi.com [mdpi.com]
- 19. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 22. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Fluoro-4-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives.
This document provides a detailed protocol for the Suzuki coupling of 3-Fluoro-4-iodobenzonitrile, a valuable building block in medicinal chemistry. The presence of the fluorine atom and the cyano group makes this substrate particularly interesting for the synthesis of novel biaryl compounds with potential applications in drug discovery, as these functionalities can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The following protocols and data are based on established methodologies for similar aryl iodides and serve as a comprehensive guide for reaction setup, execution, and optimization.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organoboron compound (arylboronic acid), activated by a base, transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: General Procedure for the Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Phosphine ligand (if using a catalyst like Pd(OAc)₂) (e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed deionized water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, anhydrous MgSO₄, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%). If a ligand is required, it should be added at this stage.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous organic solvent, followed by degassed deionized water if a biphasic system is used (a common solvent ratio is 4:1 organic solvent to water).
-
Reaction: Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Expected Outcomes
The following table summarizes typical conditions and expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids. These are based on general knowledge of Suzuki reactions with similar substrates, and actual yields may vary.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 16 | 75-85 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
| 5 | 2-Thiopheneboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | DMF/H₂O (4:1) | 110 | 10 | 70-80 |
Applications in Drug Development
The biaryl nitrile products synthesized via this protocol are valuable intermediates in drug discovery. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are common pharmacophores. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The ability to rapidly generate a library of diverse biaryl compounds from this compound allows for efficient exploration of structure-activity relationships (SAR) in lead optimization programs.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound provides a versatile and efficient method for the synthesis of a wide range of fluorinated biaryl nitriles. The provided protocol serves as a robust starting point for researchers in organic synthesis and medicinal chemistry. Careful optimization of reaction parameters will ensure high yields and purity of the desired products, facilitating the advancement of drug discovery and materials science projects.
Application Notes and Protocols: Sonogashira Reaction of 3-Fluoro-4-iodobenzonitrile with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] 3-Fluoro-4-iodobenzonitrile is a valuable building block in medicinal chemistry, and its functionalization via the Sonogashira reaction provides a direct route to a diverse array of 4-alkynyl-2-fluorobenzonitriles. These products are key intermediates in the development of novel therapeutic agents and functional materials.
These application notes provide a comprehensive overview and detailed protocols for the successful execution of the Sonogashira reaction between this compound and various terminal alkynes.
Reaction Principle and Mechanism
The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[3] The generally accepted mechanism is as follows:
-
Oxidative Addition: A palladium(0) species, often generated in situ, undergoes oxidative addition to the aryl iodide (this compound) to form a palladium(II) intermediate.
-
Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-2-fluorobenzonitrile product and regenerate the active palladium(0) catalyst.
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[5]
Data Presentation
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes, compiled from synthetic procedures.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 16 | ~90 |
| 2 | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 | 5 | 81 |
| 4 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 18 | ~85 |
| 5 | 1-Ethynyl-4-methoxybenzene | PdCl₂(PPh₃)₂ / CuI | TBAF·3H₂O | N/A | 80 | - | ~90 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne.[2]
-
Anhydrous solvents and reagents are recommended for optimal results.[2]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]
Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a representative example for the coupling with an arylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add phenylacetylene to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with (Trimethylsilyl)acetylene
This protocol is a representative example for the coupling with a silyl-protected alkyne.
Materials:
-
This compound (1.0 equiv)
-
(Trimethylsilyl)acetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in anhydrous THF.
-
Add triethylamine and (trimethylsilyl)acetylene.
-
Heat the reaction mixture to 60 °C and stir for 18 hours.
-
After cooling to room temperature, evaporate the solvent.
-
Redissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Inactive catalyst | Use fresh, high-purity catalyst and ligands. |
| Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere. | |
| Impure reagents/solvents | Use anhydrous solvents and freshly distilled reagents. | |
| Insufficient base | Ensure the base is of high quality and used in sufficient excess. | |
| Formation of Homocoupling Product | Presence of oxygen | Rigorously exclude oxygen from the reaction. |
| Prolonged reaction time | Minimize the reaction time once the starting material is consumed. | |
| Incomplete Reaction | Insufficient temperature/time | Increase the reaction temperature or extend the reaction time. |
| Low reactivity of alkyne | Add a slight excess of the terminal alkyne. |
For less reactive terminal alkynes, employing a more electron-rich and bulky phosphine ligand for the palladium catalyst may be beneficial. Additionally, switching to a higher-boiling solvent such as DMF can allow for higher reaction temperatures, which may improve yields for challenging substrates.[2]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Fluoro-4-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the construction of complex aryl and heteroaryl amines.[1][2] These structural motifs are prevalent in a vast array of bioactive molecules and functional materials.
This document provides detailed application notes and a comprehensive protocol for the Buchwald-Hartwig amination of 3-Fluoro-4-iodobenzonitrile, an electron-deficient aryl iodide. The presence of the electron-withdrawing cyano and fluoro groups on the aromatic ring influences its reactivity. These protocols are designed to serve as a valuable resource for researchers engaged in synthetic chemistry and drug discovery.
Reaction Principle
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide (or pseudohalide) with a primary or secondary amine in the presence of a base. The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1]
Key Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters:
-
Palladium Source: A variety of palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being among the most common.[3] Pre-formed palladium-ligand complexes, known as precatalysts, are also frequently used to ensure efficient generation of the active catalytic species.
-
Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-deficient aryl iodides, bulky and electron-rich monophosphine ligands such as XPhos, t-BuXPhos, and RuPhos, or bidentate ligands like XantPhos, are often effective.[4]
-
Base: A stoichiometric amount of a strong base is required to deprotonate the amine nucleophile. Common bases include sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃).[4] The choice of base can significantly impact the reaction rate and substrate compatibility. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ may be employed, though this can sometimes lead to lower reaction rates.[5]
-
Solvent: Anhydrous, non-polar aprotic solvents are typically used to ensure the solubility of the reactants and catalyst system. Toluene and 1,4-dioxane are the most common choices.[4]
-
Temperature: Reaction temperatures generally range from room temperature to elevated temperatures (80-110 °C), depending on the reactivity of the substrates and the catalyst system employed.[3]
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical conditions and reported yields for the Buchwald-Hartwig amination of various aryl halides, providing a reference for optimizing the reaction of this compound.
Table 1: Ligand Effect on the Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Ligand | Yield (%) | Reference |
| 1 | Bromobenzene | Carbazole | XPhos | >99 | [4] |
| 2 | Bromobenzene | Diphenylamine | t-BuXPhos | 98 | [4] |
| 3 | Bromobenzene | Phenoxazine | DavePhos | 99 | [4] |
| 4 | 2-Iodobenzonitrile | O-benzyl benzamide oxime | XantPhos | (Implied High) | [6] |
Table 2: Base and Solvent Screening for Aryl Halide Amination
| Entry | Aryl Halide | Amine | Base | Solvent | Yield (%) | Reference |
| 1 | Bromobenzene | Carbazole | LiOtBu | Toluene | 98 | [4] |
| 2 | Bromobenzene | Carbazole | NaOtBu | Toluene | 97 | [4] |
| 3 | Bromobenzene | Carbazole | Cs₂CO₃ | Toluene | 96 | [4] |
| 4 | Bromobenzene | Carbazole | LiOtBu | 1,4-Dioxane | (Satisfactory) | [4] |
| 5 | 2-Iodobenzonitrile | O-benzyl benzamide oxime | Cs₂CO₃ | 1,4-Dioxane | (Implied High) | [6] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination procedure.
Caption: A schematic overview of the experimental workflow for a typical Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be required to achieve the best results for a specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
XantPhos (0.02-0.10 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound, the desired amine, cesium carbonate, Pd₂(dba)₃, and XantPhos.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Strong bases like cesium carbonate are corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
Conclusion
The Buchwald-Hartwig amination is a versatile and reliable method for the synthesis of N-aryl amines. The protocol and data presented herein provide a solid foundation for the successful amination of this compound. Researchers are encouraged to use this information as a starting point and to optimize the reaction conditions to suit their specific amine coupling partners and experimental setup. Careful consideration of the palladium source, ligand, base, and solvent will be key to achieving high yields and purity of the desired products, which are valuable intermediates in the development of new pharmaceuticals and functional materials.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cyanation of 3-Fluoro-4-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl nitriles are crucial structural motifs found in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The development of efficient and versatile synthetic methodologies for their preparation is, therefore, of significant interest. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Specifically, the palladium-catalyzed cyanation of aryl halides provides a direct and reliable route to aryl nitriles. This application note details the palladium-catalyzed cyanation of 3-fluoro-4-iodobenzonitrile, an electron-deficient substrate, to produce 2-fluoro-4,5-dicyanobenzonitrile, a potentially valuable building block in medicinal chemistry and materials science.
The primary challenge in palladium-catalyzed cyanation reactions is the potential for catalyst deactivation by the cyanide anion, which can poison the active palladium species.[1] To circumvent this issue, various strategies have been developed, including the use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and the development of highly active and stable catalyst systems.[1][2] This document provides an overview of common catalytic systems and a detailed experimental protocol for the cyanation of this compound.
Reaction Principle
The palladium-catalyzed cyanation of an aryl halide (Ar-X) generally proceeds through a catalytic cycle involving a Pd(0) active species. The key steps are:
-
Oxidative Addition: The aryl halide (this compound) oxidatively adds to the Pd(0) complex to form a Pd(II) intermediate.
-
Transmetalation (or Salt Metathesis): The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.
-
Reductive Elimination: The aryl group and the cyanide group couple and are eliminated from the palladium center, affording the desired aryl nitrile product and regenerating the active Pd(0) catalyst.
Data Presentation: Reaction Conditions for Palladium-Catalyzed Cyanation of Aryl Halides
While a specific protocol for this compound is not extensively reported, the following table summarizes typical conditions for the palladium-catalyzed cyanation of various aryl halides, with a focus on electron-deficient substrates. This data can serve as a starting point for the optimization of the target reaction.
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 4-chlorobenzoate | Pd₂(dba)₃ (0.2) | L1 (0.4) | K₄[Fe(CN)₆]•3H₂O (0.5) | Dioxane/H₂O | 120 | - | >95 (GC) |
| 4-Bromoacetophenone | Pd/C (2) | dppf (4) | Zn(CN)₂ (0.6) | DMAc | 110 | - | 98 |
| 4-Bromobenzonitrile | Pd/C (2) | dppf (4) | Zn(CN)₂ (0.6) | DMAc | 110 | - | 95 |
| 4-Iodoanisole | Pd₂(dba)₃ (0.5) | dppf | KCN | NMP | 60 | 4 | >95 |
| Aryl Bromides/Chlorides | Palladacycle P1 (0.2) | - | K₄[Fe(CN)₆]•3H₂O (0.5) | Dioxane/H₂O | ≤ 100 | 1 | High |
| Aryl Halides/Triflates | Precatalyst P1 (2-5) | - | Zn(CN)₂ (0.66) | THF/H₂O | RT - 40 | 18 | High |
Note: L1 refers to a specific phosphine ligand from the cited literature. dba = dibenzylideneacetone, dppf = 1,1'-bis(diphenylphosphino)ferrocene, DMAc = N,N-dimethylacetamide, NMP = N-methyl-2-pyrrolidone, THF = tetrahydrofuran, RT = Room Temperature.
Experimental Protocols
The following is a general, adaptable protocol for the palladium-catalyzed cyanation of this compound based on established methods for similar substrates.[1][2]
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a suitable palladacycle precatalyst)
-
Phosphine ligand (e.g., dppf, XPhos, or t-BuXPhos)
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]•3H₂O)
-
Anhydrous solvent (e.g., DMAc, NMP, or dioxane)
-
Base (if required, e.g., K₂CO₃, KOAc)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or microwave reactor
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., 0.02 mmol, 2 mol%), and the ligand (e.g., 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add the cyanide source (e.g., Zn(CN)₂ (0.6 mmol, 0.6 equiv) or K₄[Fe(CN)₆]•3H₂O (0.5 mmol, 0.5 equiv)). If K₄[Fe(CN)₆] is used, a phase-transfer catalyst or aqueous conditions may be beneficial.
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of DMAc) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) or in a microwave reactor and stir vigorously for the specified time (e.g., 1-18 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-fluoro-4,5-dicyanobenzonitrile.
Safety Precautions:
-
Cyanide salts are highly toxic. Handle them with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Have a cyanide poisoning antidote kit readily available and be familiar with its use.
-
Quench any residual cyanide in the aqueous waste with bleach before disposal.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows in the palladium-catalyzed cyanation of this compound.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-4-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-iodobenzonitrile is a versatile building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. Its structure offers several advantages for drug design and development. The presence of an iodine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound by modulating its electronic properties and forming favorable interactions with the target protein. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups.
These application notes provide a detailed framework for the synthesis of a hypothetical kinase inhibitor based on a pyrazolopyrimidine scaffold, a common core structure in many approved and investigational kinase inhibitors. The protocols focus on leveraging a Suzuki-Miyaura cross-coupling reaction to generate a key biaryl intermediate, which is then elaborated to the final inhibitor.
Target Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling
Many kinase inhibitors target receptor tyrosine kinases (RTKs), which play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of RTK signaling is a common driver of cancer. The following diagram illustrates a simplified RTK signaling cascade, which is a frequent target for kinase inhibitors developed from scaffolds synthesized using this compound.
Synthetic Strategy and Experimental Protocols
The synthesis of a hypothetical pyrazolopyrimidine-based kinase inhibitor, herein designated as "Pyrazolo-Inhibitor-456," is outlined below. The key step is a Suzuki-Miyaura coupling of this compound with a protected pyrazole boronic acid pinacol ester.
Overall Synthetic Workflow
Step 1: Suzuki-Miyaura Coupling
This reaction forms the central biaryl core of the kinase inhibitor.
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
This compound (1.0 eq)
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the protected pyrazole boronic acid pinacol ester, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Step 2: Cyclization to form the Pyrazolopyrimidine Core
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Protected 4-(Pyrazolyl)-3-fluorobenzonitrile (from Step 1) (1.0 eq)
-
Guanidine hydrochloride (3.0 eq)
-
Sodium ethoxide (3.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve sodium ethoxide in ethanol in a round-bottom flask under an inert atmosphere.
-
Add guanidine hydrochloride and stir for 30 minutes.
-
Add a solution of the protected 4-(pyrazolyl)-3-fluorobenzonitrile in ethanol.
-
Heat the mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Step 3 & 4: Deprotection and Amide Coupling
The final steps involve removing the Boc protecting group and coupling the resulting amine with an appropriate carboxylic acid to install a side chain that can interact with the kinase active site.
Experimental Protocol (Deprotection):
-
Materials:
-
Protected Pyrazolopyrimidine (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the protected pyrazolopyrimidine in DCM.
-
Add TFA dropwise at 0 °C.
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Basify with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the deprotected amine intermediate.
-
Experimental Protocol (Amide Coupling):
-
Materials:
-
Deprotected Amine Intermediate (1.0 eq)
-
Carboxylic acid of choice (e.g., 4-methoxybenzoic acid) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
DMF
-
-
Procedure:
-
Dissolve the deprotected amine intermediate, carboxylic acid, and HATU in DMF.
-
Add DIPEA and stir at room temperature for 6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the final product, Pyrazolo-Inhibitor-456.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of Pyrazolo-Inhibitor-456. Yields are illustrative and may vary depending on the specific substrates and reaction conditions.
Table 1: Summary of Synthetic Step Yields
| Step | Reaction Type | Starting Material | Product | Representative Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | Protected 4-(Pyrazolyl)-3-fluorobenzonitrile | 85 |
| 2 | Cyclization | Protected 4-(Pyrazolyl)-3-fluorobenzonitrile | Protected Pyrazolopyrimidine Core | 70 |
| 3 | Deprotection | Protected Pyrazolopyrimidine Core | Deprotected Amine Intermediate | 95 |
| 4 | Amide Coupling | Deprotected Amine Intermediate | Pyrazolo-Inhibitor-456 | 80 |
Table 2: Biological Activity of a Representative Pyrazolopyrimidine Kinase Inhibitor
| Target Kinase | IC₅₀ (nM) |
| RAF Kinase | 50 |
| MEK Kinase | >1000 |
| ERK Kinase | >1000 |
| EGFR | 250 |
| VEGFR2 | 150 |
Note: The biological activity data is hypothetical and serves as an example for a kinase inhibitor synthesized via a similar route.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. The protocols outlined in these application notes demonstrate a robust synthetic strategy employing a key Suzuki-Miyaura coupling reaction to construct a pyrazolopyrimidine scaffold. This approach allows for the modular synthesis of a library of potential kinase inhibitors for screening and drug discovery efforts. The provided diagrams and tabulated data offer a clear and concise guide for researchers in this field.
Application Notes and Protocols: Synthesis of PET Imaging Agents Utilizing 3-Fluoro-4-iodobenzonitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the synthesis of Positron Emission Tomography (PET) imaging agents with a focus on derivatives of 3-fluorobenzonitrile. It addresses the common misconception regarding the use of 3-fluoro-4-iodobenzonitrile as a direct precursor for radiofluorination and elucidates the chemical principles that render it unsuitable for this purpose. In its place, this application note presents two robust and validated alternative methodologies for the introduction of fluorine-18 ([¹⁸F]) into the benzonitrile scaffold: nucleophilic aromatic substitution (SNA r) using a nitro-activated precursor and copper-mediated radiofluorination of an arylstannane precursor. Detailed experimental protocols, quantitative data, and visual workflows are provided to enable researchers to successfully synthesize [¹⁸F]-labeled benzonitrile-containing PET tracers for preclinical and clinical research.
Introduction: The Challenge of Direct Radiofluorination of this compound
The development of novel PET tracers is crucial for advancing molecular imaging in neuroscience, oncology, and drug development. Benzonitrile derivatives are valuable structural motifs in many biologically active compounds. Consequently, the synthesis of [¹⁸F]-labeled benzonitrile analogues is of significant interest. A common synthetic strategy for introducing [¹⁸F]fluoride into an aromatic ring is through nucleophilic substitution of a suitable leaving group.
However, in the context of nucleophilic aromatic [¹⁸F]fluorination, the reactivity of halogens as leaving groups follows the order: F > Br > Cl >> I . This is contrary to the trend observed in aliphatic nucleophilic substitutions. Studies have demonstrated that for aromatic systems, iodide is a very poor leaving group for radiofluorination, with reactions using iodo-precursors often resulting in no detectable [¹⁸F]-labeled product. This is attributed to the high stability of the carbon-iodine bond in the aromatic ring and the unfavorable energetics of the reaction pathway.
Therefore, direct radiofluorination of this compound is not a viable or efficient strategy for the synthesis of 4-[¹⁸F]fluoro-3-fluorobenzonitrile or other related PET tracers.
dot
Figure 1: Unsuitability of this compound for direct [¹⁸F]fluorination.
Alternative Synthetic Strategies
To overcome the limitations of using an iodo-precursor, two effective strategies for the synthesis of [¹⁸F]-labeled benzonitrile derivatives are presented:
-
Nucleophilic Aromatic Substitution (SNA r) of a Nitro-Precursor: This widely used method involves the displacement of a nitro group (-NO₂) from an activated aromatic ring by [¹⁸F]fluoride. The strong electron-withdrawing nature of the nitro group facilitates the nucleophilic attack.
-
Copper-Mediated Radiofluorination of an Arylstannane Precursor: This modern technique utilizes a copper catalyst to facilitate the radiofluorination of an organotin precursor, such as a trialkyltin derivative. This method is particularly useful for less activated aromatic systems.
dot
Figure 2: Viable alternative synthetic strategies for [¹⁸F]-labeled benzonitriles.
Application Example: Synthesis of [¹⁸F]FPEB for Imaging mGluR5
A prominent example of a PET tracer featuring the 3-fluorobenzonitrile core is [¹⁸F]FPEB (3-[¹⁸F]fluoro-5-[(pyridin-2-yl)ethynyl]benzonitrile) , a radioligand for the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is implicated in various neurological and psychiatric disorders, making [¹⁸F]FPEB a valuable tool for brain imaging.
dot
Figure 3: Simplified mGluR5 signaling pathway and the action of [¹⁸F]FPEB.
Experimental Protocols
The following are detailed protocols for the synthesis of [¹⁸F]FPEB, adapted from established literature procedures.
Protocol 1: Nucleophilic Aromatic Substitution (SNA r) of a Nitro-Precursor
This protocol describes the synthesis of [¹⁸F]FPEB from its nitro-precursor, 3-nitro-5-[(pyridin-2-yl)ethynyl]benzonitrile.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
QMA light Sep-Pak cartridge
-
Kryptofix 2.2.2. (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
3-nitro-5-[(pyridin-2-yl)ethynyl]benzonitrile (precursor)
-
Water for injection
-
Ethanol (USP)
-
Semi-preparative HPLC system with a C18 column
-
C18 light Sep-Pak cartridge for formulation
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water onto a pre-conditioned QMA light Sep-Pak cartridge.
-
Elute the trapped [¹⁸F]fluoride from the QMA cartridge into a reaction vessel using a solution of K₂₂₂ (5 mg) and K₂CO₃ (1 mg) in acetonitrile/water (0.5 mL / 0.1 mL).
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile (3 x 0.5 mL) at 110 °C under a stream of nitrogen until completely dry.
-
-
Radiofluorination Reaction:
-
Dissolve the nitro-precursor (1-2 mg) in anhydrous DMSO (0.5 mL).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 110 °C for 10 minutes.[1]
-
Cool the reaction vessel to room temperature.
-
-
Purification:
-
Dilute the reaction mixture with 1 mL of the HPLC mobile phase (e.g., 40% acetonitrile in water with 0.1% trifluoroacetic acid).
-
Inject the mixture onto a semi-preparative C18 HPLC column.
-
Collect the fraction corresponding to [¹⁸F]FPEB (monitor with UV and radiation detectors).
-
-
Formulation:
-
Dilute the collected HPLC fraction with water for injection (20 mL).
-
Pass the diluted solution through a C18 light Sep-Pak cartridge to trap the [¹⁸F]FPEB.
-
Wash the C18 cartridge with water for injection (10 mL).
-
Elute the [¹⁸F]FPEB from the cartridge with ethanol (0.5 mL) followed by sterile saline (9.5 mL) into a sterile product vial.
-
Protocol 2: Copper-Mediated Radiofluorination of an Arylstannane Precursor
This protocol outlines the synthesis of [¹⁸F]FPEB from its corresponding arylstannane precursor.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
[¹⁸F]KF/Kryptofix 2.2.2 complex (prepared as in Protocol 1)
-
3-(Tributylstannyl)-5-[(pyridin-3-yl)ethynyl]benzonitrile (precursor)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Pyridine
-
Dimethylacetamide (DMA, anhydrous)
-
Semi-preparative HPLC system
-
C18 Sep-Pak cartridge for formulation
Procedure:
-
[¹⁸F]Fluoride Preparation:
-
Prepare the dried [¹⁸F]KF/Kryptofix 2.2.2 complex as described in Protocol 1, steps 1 and 2.
-
-
Radiofluorination Reaction:
-
In a separate vial, dissolve the arylstannane precursor (2-3 mg), Cu(OTf)₂ (2 equivalents), and pyridine (15 equivalents) in anhydrous DMA (0.5 mL).[2]
-
Transfer the solution to the reaction vessel containing the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at 140 °C for 5-10 minutes.[2]
-
Cool the reaction vessel.
-
-
Purification and Formulation:
-
Follow the purification and formulation steps as described in Protocol 1, steps 4 and 5.
-
dot
Figure 4: General experimental workflow for the synthesis of [¹⁸F]-labeled PET tracers.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of [¹⁸F]FPEB using the described alternative methods.
| Parameter | Nucleophilic Aromatic Substitution (SNA r) | Copper-Mediated Radiofluorination |
| Precursor | Nitro-benzonitrile derivative | Arylstannane or Boronic Ester derivative |
| Typical Radiochemical Yield (RCY) | 2-10% (decay-corrected)[1][3] | 40-65% (Radiochemical Conversion)[2] |
| Synthesis Time (end-of-bombardment to final product) | 60-90 minutes[4] | 50-70 minutes |
| Specific Activity | High (>1900 mCi/µmol)[3] | High (e.g., 2400 ± 900 Ci/mmol for [¹⁸F]MPPF)[2] |
| Reaction Temperature | 110-120 °C[1][2] | 110-140 °C[2] |
| Key Reagents | K₂₂₂, K₂CO₃ | Cu(OTf)₂, Pyridine |
Conclusion
While this compound is an unsuitable precursor for direct [¹⁸F]radiofluorination, robust and efficient alternative synthetic routes are well-established. Both nucleophilic aromatic substitution of a nitro-precursor and copper-mediated radiofluorination of an arylstannane or boronic ester precursor provide reliable access to [¹⁸F]-labeled benzonitrile-containing PET tracers such as [¹⁸F]FPEB. The choice of method may depend on the availability of the precursor, the desired radiochemical yield, and the specific instrumentation available in the radiochemistry facility. The protocols and data provided in this application note serve as a comprehensive guide for researchers in the field of PET tracer development.
References
- 1. Automated Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination of Organoborons: Importance of the Order of Addition and Competing Protodeborylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Mediated Radiofluorination of Arylstannanes with [18F]KF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Automation of Copper-Mediated 18F-Fluorination of Aryl Pinacol Boronates Using 4-Dimethylaminopyridinium Triflate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 3-Fluoro-4-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This transformation is a fundamental tool in modern organic synthesis, enabling the construction of complex molecular architectures with applications in pharmaceuticals, agrochemicals, and materials science. The 3-fluoro-4-iodobenzonitrile moiety is a valuable building block in medicinal chemistry, and its functionalization via the Heck reaction allows for the introduction of diverse vinyl groups, leading to the synthesis of novel compounds with potential biological activity. This document provides detailed application notes and a representative protocol for the Heck reaction of this compound.
Reaction Scheme
The general scheme for the Heck reaction of this compound with an acrylate is depicted below:
Figure 1. General scheme for the Heck reaction of this compound with a generic acrylate.
Summary of Heck Reaction Conditions
The successful execution of a Heck reaction is dependent on the careful selection of several key parameters, including the palladium catalyst, base, solvent, and reaction temperature. Below is a summary of various reported conditions for the Heck reaction of aryl iodides with acrylates, which can serve as a starting point for the optimization of the reaction with this compound.
| Aryl Iodide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 3-Iodo-6-methyl-4-nitro-1H-indazole | Methyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ (2) | DMF | 100-110 | Not specified |
| Iodobenzene | n-Butyl acrylate | Pd nano-sphere (1) | Et₃N (2.5) | DMF | 60 | >95 |
| Iodobenzene | Methyl acrylate | Pd(PPh₃)₄ | Et₃N | DMF | 85 | 79 |
| Various aryl iodides | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | i-Pr₂NEt (2) | Water | 70 | Good to excellent |
| Phenyl iodide | n-Butyl acrylate | Fe₃O₄@CQD@Si@PNIPAM-NH₂/Pd | K₂CO₃ | DMF | 95 | High |
Detailed Experimental Protocol
This protocol describes a representative Heck reaction for the coupling of this compound with methyl acrylate. The conditions are adapted from procedures reported for structurally similar aryl iodides.[1]
A. Materials and Equipment
-
Substrate: this compound
-
Alkene: Methyl acrylate
-
Catalyst: Palladium(II) Acetate (Pd(OAc)₂)
-
Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography system
-
B. Reagent Preparation and Stoichiometry
For a typical reaction on a 0.5 mmol scale, the following quantities are recommended:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Volume (µL) | Moles (mmol) | Equivalents |
| This compound | 247.00 | 123.5 | - | 0.5 | 1.0 |
| Methyl acrylate | 86.09 | 64.6 | 72 | 0.75 | 1.5 |
| Palladium(II) Acetate | 224.50 | 5.6 | - | 0.025 | 0.05 |
| Sodium Carbonate | 105.99 | 106.0 | - | 1.0 | 2.0 |
| Anhydrous DMF | - | - | 2.5 mL | - | - |
C. Reaction Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (123.5 mg, 0.5 mmol), Palladium(II) Acetate (5.6 mg, 0.025 mmol), and Sodium Carbonate (106.0 mg, 1.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous DMF (2.5 mL) followed by methyl acrylate (72 µL, 0.75 mmol) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to afford the pure product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
DMF is a combustible liquid and a skin and eye irritant.
-
Acrylates are flammable and can be irritating to the skin, eyes, and respiratory system.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols for Stille Coupling Reactions of 3-Fluoro-4-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and procedural guidance for the Stille cross-coupling reaction utilizing 3-Fluoro-4-iodobenzonitrile as a key building block. This versatile aryl iodide is a valuable substrate for the synthesis of a wide range of substituted biphenyl and vinyl-aryl nitriles, which are important structural motifs in medicinal chemistry and materials science. This document outlines representative Stille coupling partners, typical reaction conditions, a detailed experimental protocol, and visual diagrams to facilitate the successful application of this methodology.
Introduction to Stille Coupling
The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide.[1][2] Its broad functional group tolerance, mild reaction conditions, and the stability of organostannane reagents to air and moisture make it a widely used tool in organic synthesis.[2] this compound is an excellent electrophilic partner in Stille couplings due to the high reactivity of the carbon-iodine bond. The resulting fluorinated biphenylnitrile scaffolds are of significant interest in drug discovery, as the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Stille Coupling Partners for this compound
A variety of organostannane reagents can be coupled with this compound to generate diverse molecular architectures. The choice of the organostannane will determine the nature of the substituent introduced at the 4-position of the benzonitrile ring. Common classes of coupling partners include:
-
Aryl Stannanes: For the synthesis of biaryl compounds.
-
Heteroaryl Stannanes: To introduce various heterocyclic moieties.
-
Vinyl Stannanes: For the formation of styrenyl derivatives.
-
Alkyl Stannanes: For the introduction of alkyl groups.
Data Presentation: Representative Stille Coupling Conditions
While specific literature examples for the Stille coupling of this compound are not extensively documented, the following table summarizes typical reaction conditions and potential coupling partners based on general protocols for aryl iodides. These conditions can serve as a starting point for reaction optimization.
| Entry | Stille Coupling Partner (Organostannane) | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12-24 | >80 (Typical) |
| 2 | 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 12-24 | >75 (Typical) |
| 3 | (E)-Tributyl(styryl)stannane | PdCl₂(PPh₃)₂ (3) | - | DMF | 80 | 6-12 | >85 (Typical) |
| 4 | Tributyl(vinyl)stannane | AsPh₃ (co-catalyst) | - | NMP | 60 | 8-16 | >70 (Typical) |
| 5 | Methyltributylstannane | Pd(OAc)₂ (5) | SPhos (10) | Toluene | 100 | 12-24 | Variable |
Experimental Protocols
This section provides a detailed, representative protocol for a Stille coupling reaction of this compound with an aryl stannane.
Materials:
-
This compound
-
Aryl- or Heteroaryltributylstannane (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Saturated aqueous potassium fluoride (KF) solution
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent) and the organostannane reagent (1.1 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe. Degas the resulting solution by bubbling with argon or nitrogen for a further 10 minutes. To this solution, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), under a positive pressure of the inert gas.
-
Reaction: Equip the flask with a reflux condenser under the inert atmosphere and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and stir vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Mandatory Visualizations
Caption: Experimental workflow for the Stille coupling of this compound.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Fluoro-4-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-iodobenzonitrile is a versatile building block in organic synthesis, particularly for the construction of fluorine-containing heterocyclic compounds. The presence of three key functional groups—a nitrile, a fluorine atom, and an iodine atom—on the benzene ring allows for a variety of chemical transformations. The iodine atom is a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, a desirable feature in drug discovery. The nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles or be converted into other functional groups.
These application notes provide an overview of the potential synthetic utility of this compound in the synthesis of various heterocyclic systems. Due to a scarcity of published literature detailing specific protocols with this exact starting material, the following sections provide detailed experimental procedures and quantitative data for analogous reactions with structurally similar compounds. These protocols serve as a strong starting point for the development of synthetic routes using this compound.
I. Palladium-Catalyzed Synthesis of Substituted Benzofurans
Table 1: Synthesis of Benzofurans via Sonogashira Coupling and Cyclization
| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | DMF | Et₃N | 80 | 12 | 95 |
| 2 | 2-Iodophenol | 1-Hexyne | PdCl₂(PPh₃)₂, CuI | DMF | Et₃N | 80 | 12 | 92 |
| 3 | 2-Iodophenol | 3,3-Dimethyl-1-butyne | PdCl₂(PPh₃)₂, CuI | DMF | Et₃N | 80 | 12 | 89 |
Data is based on analogous reactions with 2-iodophenol.
Experimental Protocol: Synthesis of 2-Aryl-7-fluoro-6-cyanobenzofuran (Proposed)
This protocol is adapted from a standard Sonogashira coupling followed by cyclization.
Materials:
-
3-Fluoro-4-hydroxybenzonitrile (requires synthesis from this compound via hydrolysis of the iodine and protection/deprotection steps, or direct synthesis)
-
Terminal alkyne (e.g., phenylacetylene)
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-fluoro-4-hydroxybenzonitrile (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous DMF, followed by triethylamine (3.0 equiv).
-
To the stirring solution, add the terminal alkyne (1.2 equiv) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-fluoro-6-cyanobenzofuran.
Logical Relationship Diagram: Benzofuran Synthesis
Caption: Proposed synthesis of benzofurans from this compound.
II. Synthesis of Fused Heterocycles via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with various boronic acids to generate biaryl intermediates, which can then undergo subsequent cyclization to form fused heterocyclic systems. For instance, coupling with a suitably substituted boronic acid could provide a precursor for the synthesis of fluorinated carbazoles or other polycyclic aromatic heterocycles.
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-azidobenzene | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-2-azidobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | 1-Bromo-2-aminobenzene | 2-Formylphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 78 |
Data is based on analogous reactions leading to biaryl precursors for fused heterocycles.
Experimental Protocol: Synthesis of a 2-Aryl-4-fluoro-5-cyanobiphenyl Precursor (Proposed)
This protocol is adapted from standard Suzuki-Miyaura coupling conditions.
Materials:
-
This compound
-
Arylboronic acid (e.g., 2-aminophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water or Ethanol/Water mixture
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the arylboronic acid (1.2 equiv) in a mixture of toluene and water (or ethanol/water).
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and ligand (if necessary).
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir vigorously for the indicated time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound, which can then be used in subsequent cyclization steps.
Experimental Workflow: Fused Heterocycle Synthesis
Caption: General workflow for the synthesis of fused heterocycles.
III. Synthesis of N-Heterocycles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines. This compound can react with various primary or secondary amines to yield substituted anilines. These products can be valuable intermediates for the synthesis of nitrogen-containing heterocycles such as quinazolines or benzodiazepines, often through subsequent cyclization with a suitable partner.
Table 3: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 2 | 1-Bromo-4-chlorobenzene | Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 3 | 2-Bromopyridine | Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 16 | 91 |
Data is based on analogous Buchwald-Hartwig amination reactions.
Experimental Protocol: Synthesis of 4-Amino-3-fluorobenzonitrile Derivatives (Proposed)
This protocol is adapted from standard Buchwald-Hartwig amination conditions.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., BINAP, XPhos)
-
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst (0.01-0.05 equiv) and the phosphine ligand (0.02-0.10 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the base (1.4 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-substituted 4-amino-3-fluorobenzonitrile.
Signaling Pathway Diagram: N-Heterocycle Synthesis Strategy
Caption: Strategy for N-heterocycle synthesis via Buchwald-Hartwig amination.
Conclusion
This compound is a highly promising starting material for the synthesis of a diverse range of heterocyclic compounds. Its utility is primarily derived from the ability to perform selective cross-coupling reactions at the iodine-bearing position, followed by subsequent transformations involving the nitrile and fluoro-substituted aromatic ring. The protocols and data presented, based on closely related chemical systems, provide a robust framework for researchers to develop novel synthetic routes to valuable heterocyclic targets in the fields of medicinal chemistry and materials science. Further exploration of the reactivity of this versatile building block is warranted and expected to lead to the discovery of new and efficient synthetic methodologies.
Application Notes and Protocols for 3-Fluoro-4-iodobenzonitrile in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-iodobenzonitrile is a versatile, halogenated building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique trifunctional structure—comprising a nitrile group, a fluorine atom, and an iodine atom on a benzene ring—offers multiple reaction sites for synthetic elaboration. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the iodo group is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a key interaction point with biological targets. These features make this compound a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors.
While direct synthetic routes to blockbuster drugs from this compound are not extensively documented in publicly available literature, its structural motifs are present in several potent kinase inhibitors. For instance, the 3-fluorophenyl group is a key feature in the structures of Crizotinib, an ALK/c-MET inhibitor, and Lapatinib, a HER1/HER2 inhibitor. This document provides detailed application notes and protocols for leveraging this compound in the synthesis of API precursors through key cross-coupling reactions.
Key Synthetic Applications and Protocols
The iodine atom in this compound serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds that are common motifs in kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound, phenylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-biphenyl-3-fluorobenzonitrile.
-
Quantitative Data for Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Biphenyl-3-fluorobenzonitrile | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-Fluoro-4-(4-methoxyphenyl)benzonitrile | 88 |
| 3 | Pyridine-3-boronic acid | 3-Fluoro-4-(pyridin-3-yl)benzonitrile | 85 |
Experimental Workflow for Suzuki-Miyaura Coupling
Suzuki-Miyaura Coupling Workflow
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to aryl alkynes. These are valuable intermediates that can be further functionalized or incorporated into API scaffolds.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford 3-fluoro-4-(phenylethynyl)benzonitrile.
-
Quantitative Data for Representative Sonogashira Couplings
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Fluoro-4-(phenylethynyl)benzonitrile | 89 |
| 2 | Ethynyltrimethylsilane | 3-Fluoro-4-((trimethylsilyl)ethynyl)benzonitrile | 91 |
| 3 | Propargyl alcohol | 3-Fluoro-4-(3-hydroxyprop-1-yn-1-yl)benzonitrile | 82 |
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in a wide range of pharmaceuticals. This reaction allows for the coupling of this compound with various primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene, anhydrous
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add morpholine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 3-fluoro-4-(morpholino)benzonitrile.
-
Quantitative Data for Representative Buchwald-Hartwig Aminations
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 3-Fluoro-4-(morpholino)benzonitrile | 95 |
| 2 | Aniline | 3-Fluoro-4-(phenylamino)benzonitrile | 87 |
| 3 | Benzylamine | 4-(Benzylamino)-3-fluorobenzonitrile | 90 |
Application in Kinase Inhibitor Scaffolds and Relevant Signaling Pathways
The products derived from this compound through the aforementioned coupling reactions are valuable scaffolds for the development of kinase inhibitors. For example, the biaryl and aryl-amino moieties are key pharmacophores in many approved and investigational kinase inhibitors targeting signaling pathways implicated in cancer.
Crizotinib is an inhibitor of the Anaplastic Lymphoma Kinase (ALK) and c-Met receptor tyrosine kinases.[1] The 3-fluorophenyl group is a crucial component of its structure. Constitutive activation of the ALK fusion protein (e.g., EML4-ALK) drives downstream signaling through pathways such as PI3K/AKT and RAS/MAPK, leading to cell proliferation and survival.[2] Crizotinib inhibits ALK phosphorylation, thereby blocking these oncogenic signals.[1]
Crizotinib Inhibition of ALK/c-MET Pathway
Lapatinib is a dual tyrosine kinase inhibitor that targets the Human Epidermal Growth Factor Receptor (HER1 or EGFR) and HER2.[3] The 3-fluorobenzyloxy group is a key structural element. Overexpression of HER2 leads to receptor dimerization and activation of downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, promoting tumor growth.[4] Lapatinib inhibits the kinase activity of HER1 and HER2, thereby blocking these pathways.[4][5]
Lapatinib Inhibition of HER1/HER2 Pathway
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules, particularly for the development of novel API candidates. Its utility is primarily derived from the ability to undergo various palladium-catalyzed cross-coupling reactions at the iodo position, allowing for the strategic introduction of diverse chemical functionalities. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this building block in their drug discovery and development programs. The presence of the fluorobenzonitrile moiety in known kinase inhibitors underscores the importance of this scaffold in designing next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Fluoro-4-iodobenzonitrile
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki coupling yield of 3-Fluoro-4-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using this compound in Suzuki coupling reactions?
A1: While this compound is generally a good substrate for Suzuki coupling due to the activating effects of the electron-withdrawing fluorine and cyano groups, challenges can still arise. These may include low yield, the formation of side products (such as homocoupled boronic acid and dehalogenated starting material), and incomplete consumption of starting materials. Careful optimization of the catalyst, ligand, base, and solvent system is crucial for a successful reaction.
Q2: How do the fluoro and cyano substituents on the aryl iodide affect the Suzuki coupling reaction?
A2: The electron-withdrawing nature of both the fluoro and cyano groups increases the reactivity of the C-I bond towards oxidative addition to the palladium catalyst, which is the first and often rate-limiting step in the catalytic cycle. This generally makes the coupling reaction more facile compared to electron-rich aryl iodides. However, these groups can also influence side reactions, and the choice of base is important to avoid potential hydrolysis of the nitrile group under harsh conditions.
Q3: Which palladium catalysts are most effective for the Suzuki coupling of this compound?
A3: A variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The selection of the appropriate phosphine ligand is often more critical than the palladium precursor. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands can enhance catalytic activity and improve yields.
Q4: What is the role of the base in this reaction, and which bases are recommended?
A4: The base is essential for the transmetalation step of the Suzuki coupling, where the organic group is transferred from the boronic acid to the palladium center. A range of inorganic bases can be employed. Common and effective choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄)[1]. The optimal base may depend on the specific boronic acid and solvent system used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive catalyst | Use a fresh batch of palladium catalyst and ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the catalyst. Consider using a more air-stable pre-catalyst. |
| Poor solubility of reactants | Try a different solvent or a solvent mixture, such as dioxane/water or THF/water. Gentle heating can also improve the solubility of the starting materials. | |
| Inappropriate base | The strength and solubility of the base are critical. Screen different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered to maximize its surface area and reactivity. | |
| Significant Formation of Homocoupled Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| High reaction temperature | Running the reaction at an excessively high temperature can promote homocoupling. Try lowering the temperature and monitoring the reaction progress over a longer period. | |
| Dehalogenation of this compound | Presence of a hydride source | Solvents like alcohols can sometimes act as hydride sources, leading to dehalogenation. If using an alcohol co-solvent, try reducing its proportion or switching to an aprotic solvent system. The choice of base can also influence this side reaction; avoid bases that can generate palladium-hydride species. |
| Low Yield Despite Complete Consumption of Starting Material | Product degradation | The product, a fluorinated biaryl nitrile, might be unstable under the reaction conditions. Consider lowering the reaction temperature or reducing the reaction time. |
| Difficult product isolation | The polarity of the product may make it challenging to separate from byproducts or residual reagents. Optimize the workup and purification procedure, for instance, by using a different solvent system for extraction or chromatography. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol) to the flask.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Illustrative Yields for the Suzuki Coupling of this compound with Phenylboronic Acid under Various Conditions
The following data is representative and intended to guide optimization.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 88 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 75 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 81 |
Mandatory Visualizations
References
Technical Support Center: Sonogashira Coupling of 3-Fluoro-4-iodobenzonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the common side products encountered during the Sonogashira coupling of 3-Fluoro-4-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Sonogashira coupling of this compound?
The most prevalent side product in Sonogashira coupling reactions is the homocoupling of the terminal alkyne, which results in a symmetric diyne.[1][2][3] This side reaction is often referred to as Glaser coupling.[1][2][3] Another potential, though less common, side product can arise from the reduction of the aryl halide, leading to a hydrodehalogenation product (3-fluorobenzonitrile).[4][5]
Q2: What causes the formation of the homocoupled alkyne (Glaser product)?
The formation of the homocoupled diyne is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[3][6] The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to yield the homocoupled product.[3] High concentrations of the copper catalyst can also increase the rate of this undesirable side reaction.[3]
Q3: How does the reactivity of this compound affect the reaction outcome?
This compound is an aryl iodide, which is the most reactive class of aryl halides for Sonogashira coupling (reactivity order: I > OTf > Br > Cl).[7][8] This high reactivity is generally favorable and allows for milder reaction conditions, which can help to minimize side reactions that are more prevalent at higher temperatures.[7][8]
Q4: Can the Sonogashira reaction be performed without a copper co-catalyst to avoid homocoupling?
Yes, copper-free Sonogashira coupling is a well-established method to prevent the formation of the Glaser homocoupling product.[2][3] While these conditions effectively eliminate the primary pathway for this side reaction, they may necessitate higher reaction temperatures or the use of more active palladium catalysts and ligands to achieve a good reaction rate.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of homocoupled alkyne (Glaser product) is observed. | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).[3] Maintain a positive pressure of inert gas throughout the reaction. |
| High concentration of the copper(I) co-catalyst. | Reduce the loading of the copper(I) salt. Consider a copper-free protocol.[3] | |
| The desired cross-coupling reaction is slow. | Ensure the palladium catalyst is active. Use a more electron-rich and bulky phosphine ligand to promote the cross-coupling rate.[9] | |
| Low yield of the desired cross-coupled product. | Inactive palladium catalyst. | Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. |
| Insufficiently anhydrous conditions. | Use anhydrous solvents and reagents. Flame-dry the glassware before setting up the reaction.[9] | |
| Inefficient base. | Use a high-purity amine base, such as triethylamine or diisopropylamine, and ensure it is anhydrous.[7] | |
| Formation of 3-fluorobenzonitrile (hydrodehalogenation product). | Presence of a hydrogen source and a catalyst capable of promoting reduction. | This is less common but can occur. Ensure the purity of all reagents and solvents. |
| Incomplete reaction, starting material remains. | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS.[9] |
| A slight excess of the terminal alkyne may be beneficial. | Increase the stoichiometry of the terminal alkyne to 1.1-1.5 equivalents.[9] |
Minimizing Side Product Formation: The Influence of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the ratio of the desired Sonogashira product to the homocoupled side product.
| Parameter | Condition to Favor Desired Product | Condition that may Increase Homocoupling | Rationale |
| Atmosphere | Strict inert atmosphere (Argon or Nitrogen) | Presence of Oxygen | Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, leading to the Glaser product.[1][3] |
| Copper(I) Co-catalyst | Low concentration or copper-free conditions | High concentration | Higher concentrations of Cu(I) can accelerate the rate of homocoupling.[3][6] |
| Temperature | As low as possible to drive the reaction | High temperatures | Elevated temperatures can sometimes favor the homocoupling pathway and other side reactions.[3][8] |
| Rate of Alkyne Addition | Slow addition of the terminal alkyne | Rapid addition of the terminal alkyne | Slow addition maintains a low concentration of the alkyne, which can disfavor the bimolecular homocoupling reaction.[3] |
Detailed Experimental Protocol to Minimize Side Products
This protocol is designed for the Sonogashira coupling of this compound with a terminal alkyne, with an emphasis on minimizing side product formation.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.02 equiv) or PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.01 equiv)
-
Anhydrous and degassed triethylamine (Et₃N) or another suitable amine base
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To the flame-dried Schlenk flask under a positive flow of inert gas, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous and degassed solvent, followed by the anhydrous and degassed amine base.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture dropwise via a syringe over a period of 5-10 minutes.
-
Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically when the this compound is consumed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the catalyst and salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reaction Pathways
The following diagram illustrates the desired Sonogashira coupling catalytic cycle and the competing Glaser homocoupling side reaction.
Caption: Catalytic cycles for Sonogashira coupling and the competing Glaser homocoupling.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Preventing deiodination of 3-Fluoro-4-iodobenzonitrile in Pd catalysis
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing the undesired deiodination of 3-Fluoro-4-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in Palladium-catalyzed cross-coupling reactions?
A1: Deiodination is an undesired side reaction where the iodine atom on the starting material, this compound, is replaced by a hydrogen atom, resulting in the formation of 3-fluorobenzonitrile. This side-product reduces the yield of the desired coupled product and introduces impurities that can be difficult to separate, complicating the purification process. The primary mechanism is hydrodehalogenation, where a hydride source in the reaction mixture contributes the hydrogen atom that replaces the iodine.
Q2: What are the primary sources of hydrides that lead to deiodination?
A2: Hydride sources in a palladium-catalyzed reaction can originate from several components:
-
Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) and even some aprotic polar solvents like DMF can act as hydride donors.
-
Bases: Amine bases (e.g., triethylamine) and alkoxide bases can be sources of hydrides.
-
Water: The presence of water, even in trace amounts, can serve as a proton source which can lead to the formation of hydride species.
-
Starting Materials and Reagents: Impurities in the reagents or starting materials can also contribute to deiodination.
Q3: How does the choice of ligand influence the extent of deiodination?
A3: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), are often effective at promoting the desired reductive elimination step to form the C-C or C-N bond over the competing deiodination pathway. These ligands can accelerate the desired reaction, minimizing the lifetime of intermediates that could lead to side reactions.
Q4: Can the type of palladium precursor affect the likelihood of deiodination?
A4: Yes, the choice of palladium precursor can influence the reaction. Pre-catalysts that efficiently generate the active Pd(0) species are often preferred. The use of well-defined, air- and moisture-stable pre-catalysts can lead to more reproducible results and potentially lower levels of side reactions compared to using Pd(II) salts that require in-situ reduction.
Troubleshooting Guides
Issue 1: Significant formation of 3-fluorobenzonitrile in a Suzuki-Miyaura Coupling Reaction.
This is a common issue when coupling this compound with a boronic acid. The primary cause is hydrodeiodination, which competes with the desired cross-coupling pathway.
Troubleshooting Workflow
Technical Support Center: Purification of Crude 3-Fluoro-4-iodobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Fluoro-4-iodobenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Crude this compound, especially if synthesized via a Sandmeyer-type reaction from 3-fluoro-4-aminobenzonitrile, may contain several impurities.[1] These can include unreacted starting materials, byproducts such as phenols formed from the decomposition of the diazonium salt, and residual reagents like copper salts.[2][3]
Q3: How can I assess the purity of this compound after purification?
A3: The purity of the final product can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[4] A sharp melting point range close to the literature value also indicates high purity. Quantitative NMR (qNMR) can provide an absolute purity value.[5][6]
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a solid. The reported melting point is in the range of 113-117 °C.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the purification of this compound via recrystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.[7][8] - The solution is supersaturated.[7][8] - The wrong solvent was chosen. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.[9] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7][9] - Re-evaluate the solvent choice through small-scale solubility tests. |
| Oiling Out (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound. - The rate of cooling is too rapid.[10] - High concentration of impurities.[8] | - Reheat the solution to dissolve the oil, add a small amount of a more polar co-solvent (if using a mixed solvent system) or a bit more of the same solvent, and allow for slower cooling.[8][9] - Consider using a solvent with a lower boiling point. |
| Low Recovery of Purified Product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[9][10] - Premature crystallization during hot filtration.[10] - Washing the crystals with solvent that was not ice-cold.[7] | - Concentrate the mother liquor and cool to obtain a second crop of crystals.[10] - Ensure the funnel and receiving flask are pre-heated before hot filtration.[10] - Always use ice-cold solvent to wash the collected crystals.[7] |
| Product is Still Impure After Recrystallization | - The cooling process was too fast, trapping impurities in the crystal lattice.[9][10] - The chosen solvent did not effectively differentiate between the product and the impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] - Perform a second recrystallization, potentially with a different solvent system. - Consider a preliminary purification by column chromatography if the crude material is highly impure.[11] |
Quantitative Data (Representative)
| Parameter | Crude Material | After Recrystallization |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | 70-90% |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point | Broad range (e.g., 108-115 °C) | Sharp range (e.g., 113-116 °C) |
Note: The values in the "After Recrystallization" column are expected outcomes for a successful purification.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.
Experimental Workflow for Column Chromatography
Caption: A generalized workflow for the purification of this compound using column chromatography.
Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compounds | - Inappropriate solvent system (mobile phase). - Column was not packed properly (channeling). - Too much sample was loaded. | - Optimize the solvent system using TLC to achieve a good separation of spots. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of sample for the column size. |
| Compound is Stuck on the Column | - The solvent system is not polar enough. - The compound is unstable on silica gel. | - Gradually increase the polarity of the mobile phase.[12] - Test the stability of your compound on a TLC plate before running a column.[12] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[12] |
| Compound Elutes Too Quickly | - The solvent system is too polar. | - Use a less polar mobile phase. Optimize with TLC beforehand. |
| Tailing of Peaks | - The sample is interacting too strongly with the stationary phase. - The column is overloaded. | - Add a small amount of a more polar solvent to the eluent system. - Reduce the amount of sample loaded onto the column. |
Quantitative Data (Representative)
| Parameter | Crude Material | After Column Chromatography |
| Purity (by HPLC) | ~85% | >99% |
| Yield | - | 60-85% |
| Appearance | Off-white to yellowish solid | White solid |
Note: The values in the "After Column Chromatography" column are expected outcomes for a successful purification.
Experimental Protocols
Protocol 1: Recrystallization from a Hexane/Ethyl Acetate Solvent System
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Slowly add hot hexane to the hot ethyl acetate solution until the solution becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography using a Hexane/Ethyl Acetate Gradient
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica to settle, ensuring a uniformly packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, product-adsorbed silica onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexane/Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane/Ethyl Acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Chromatography [chem.rochester.edu]
Catalyst selection for efficient Buchwald-Hartwig amination of 3-Fluoro-4-iodobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 3-Fluoro-4-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for a successful Buchwald-Hartwig amination of this compound?
A1: The most critical parameters are the choice of palladium precursor, ligand, base, and solvent. Due to the electron-deficient nature of the aryl iodide, catalyst selection is paramount to achieving high yields and avoiding side reactions.[1][2] Anhydrous and degassed solvents are also essential for reproducible results.[2]
Q2: Which type of ligand is generally preferred for the amination of electron-deficient aryl iodides like this compound?
A2: Bulky, electron-rich phosphine ligands are generally preferred.[2] These ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[2][3] The choice of ligand is also highly dependent on the amine coupling partner.[2] For challenging substrates, biarylphosphine ligands have shown great success.
Q3: Why can aryl iodides be challenging substrates in Buchwald-Hartwig amination?
A3: Aryl iodides can be challenging because the iodide anion generated during the reaction can have an inhibitory effect on the catalyst.[2][4][5] This can lead to catalyst deactivation and lower reaction yields. Using a solvent system where the iodide byproduct is insoluble can sometimes mitigate this issue.[5]
Q4: What are the common side reactions to look out for?
A4: Common side reactions include hydrodehalogenation of the aryl iodide (replacement of iodine with hydrogen), formation of diarylamine, and hydroxylation of the aryl halide if water is present.[6][7] Catalyst decomposition is another potential issue that can lead to low yields.[8]
Q5: Can I use a Pd(II) precatalyst, or is a Pd(0) source necessary?
A5: Both Pd(0) and Pd(II) precatalysts can be used.[9] If a Pd(II) source like Pd(OAc)₂ is used, it needs to be reduced in situ to the active Pd(0) species. This reduction can often be accomplished by the amine or phosphine ligand present in the reaction mixture.[4] Pre-formed Pd(0) complexes or pre-catalysts can sometimes offer more reliable results.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor choice of ligand or palladium source. 3. Suboptimal base or solvent. 4. Presence of oxygen or moisture. 5. Iodide inhibition.[2][4][5] | 1. Use a fresh palladium source and ligand. Consider using a pre-catalyst.[1] 2. Screen different generations of Buchwald-Hartwig ligands (e.g., Josiphos, Buchwald's biaryl phosphines).[7] 3. Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF).[1][2] 4. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[2] 5. Switch to a solvent where the iodide salt has low solubility, such as toluene.[4][5] |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst decomposition. 2. Beta-hydride elimination from the amido complex.[7] 3. Reaction temperature is too high. | 1. Use a more robust ligand to stabilize the catalyst. 2. Choose a ligand that promotes faster reductive elimination. 3. Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration. |
| Inconsistent Results | 1. Variable quality of reagents or solvents. 2. Inconsistent inert atmosphere. 3. Pd(OAc)₂ can be unreliable for in situ catalyst formation.[1] | 1. Use high-purity, anhydrous solvents and reagents. 2. Ensure proper degassing of solvents and rigorous maintenance of an inert atmosphere. 3. Consider using a more reliable palladium pre-catalyst. |
| Difficulty in Product Purification | 1. Presence of residual palladium catalyst. 2. Formation of closely related byproducts. | 1. Use a palladium scavenger post-reaction. 2. Optimize reaction conditions to minimize byproduct formation. Utilize chromatographic techniques for purification. |
Catalyst and Condition Selection for this compound
The following table summarizes catalyst systems and conditions that are good starting points for the amination of an electron-deficient aryl iodide like this compound.
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ / XPhos | 1-2 | NaOtBu | Toluene | 80-110 | A robust and widely used system for challenging substrates. |
| Pd(OAc)₂ / SPhos | 1-2 | K₃PO₄ | Dioxane | 80-110 | Milder base may be suitable for base-sensitive functional groups. |
| G3-XPhos Precatalyst | 1-2 | LHMDS | THF | Room Temp - 80 | Pre-catalysts often provide more reproducible results. |
| Pd₂(dba)₃ / BINAP | 1-3 | Cs₂CO₃ | Toluene | 100-120 | Bidentate ligands can be effective for primary amines.[7] |
Detailed Experimental Protocol
This protocol is a general guideline. Optimization of specific parameters may be required for your amine of choice.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., 1-2 mol%) and the base (e.g., 1.2-1.5 equivalents).
-
Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.
-
Add the this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the vessel.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low-yield Buchwald-Hartwig reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting failed reactions with 3-Fluoro-4-iodobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-iodobenzonitrile in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in research and development?
A1: this compound is a versatile building block in medicinal chemistry and materials science. The presence of three key functional groups—a nitrile, a fluorine atom, and an iodine atom—allows for a wide range of chemical transformations. The iodine atom is a particularly useful handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of diverse molecular fragments.
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How should this compound be stored?
A3: It is recommended to store this compound in a tightly sealed container in a cool, dry place away from light and moisture to prevent degradation.
Q4: What is hydrodehalogenation and how can it be minimized?
A4: Hydrodehalogenation (or deiodination) is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-fluorobenzonitrile as a byproduct. This can be minimized by carefully selecting the catalyst, ligand, base, and solvent, as well as maintaining a strictly inert atmosphere.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Poor Quality Boronic Acid/Ester | Use fresh, high-purity boronic acid or ester. Consider converting the boronic acid to a more stable trifluoroborate salt. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely ground and anhydrous. |
| Suboptimal Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used. The ratio can be optimized. Ensure solvents are properly degassed. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For challenging couplings, temperatures up to 100-110 °C may be necessary. |
| Oxygen Contamination | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. Maintain a positive pressure of inert gas throughout the reaction. |
Problem: Significant Formation of 3-Fluorobenzonitrile (Hydrodehalogenation)
| Potential Cause | Recommended Solution |
| Catalyst/Ligand Choice | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the desired reductive elimination over hydrodehalogenation. |
| Presence of Protic Impurities | Use anhydrous solvents and reagents to minimize sources of protons. |
| Inefficient Reductive Elimination | Increasing the reaction temperature may favor the desired coupling over the side reaction. |
Sonogashira Coupling
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Palladium or Copper Catalyst | Use fresh palladium and copper(I) catalysts. Ensure the copper(I) iodide is of high quality (off-white, not green or brown). |
| Poor Quality Alkyne | Use a freshly distilled or purified terminal alkyne. If using a gas, ensure a steady flow. |
| Inappropriate Base | An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous. |
| Oxygen Contamination | This is critical for Sonogashira reactions to prevent the homocoupling of the alkyne (Glaser coupling). Rigorously degas all solvents and reagents and maintain an inert atmosphere. |
| Low Reaction Temperature | While many Sonogashira couplings proceed at room temperature, gentle heating (40-60 °C) may be required for less reactive substrates. |
Problem: Formation of Alkyne Homocoupling Product (Glaser Coupling)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | This is the primary cause. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly distilled and degassed solvents. |
| Excess Copper Catalyst | While catalytic, an excess of copper can promote homocoupling. Use the recommended catalytic amount (typically 1-5 mol%). |
Buchwald-Hartwig Amination
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inappropriate Catalyst/Ligand Combination | The choice of ligand is crucial and depends on the amine. For primary amines, bulky biaryl phosphine ligands are often effective. Screen different palladium precatalysts and ligands. |
| Incorrect Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures. |
| Suboptimal Solvent | Anhydrous, non-protic solvents like toluene, dioxane, or THF are commonly used. Ensure the solvent is thoroughly degassed. |
| Amine Reactivity | Highly hindered or electron-deficient amines can be challenging substrates. A more active catalyst system or higher reaction temperatures may be necessary. |
Experimental Protocols
General Considerations for all Reactions:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Anhydrous solvents and reagents are crucial for optimal results.
-
Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat to 40-50 °C if necessary.
-
Monitor the reaction. Upon completion, cool to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and toluene.
-
Finally, add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress. After completion, cool to room temperature.
-
Dilute with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Technical Support Center: Byproduct Analysis in Cross-Coupling Reactions of 3-Fluoro-4-iodobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions of 3-fluoro-4-iodobenzonitrile. The information is presented in a user-friendly question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in cross-coupling reactions with this compound?
A1: The primary byproducts in palladium-catalyzed cross-coupling reactions involving this compound typically include:
-
Homocoupling product of the coupling partner: For instance, in a Suzuki reaction with an arylboronic acid, the corresponding biaryl derived from the boronic acid is a common byproduct.[1] This is often favored by the presence of oxygen.[1]
-
Homocoupling product of this compound: This results in the formation of 3,3'-difluoro-4,4'-dicyanobiphenyl.
-
Hydrodehalogenation (or deiodination) product: This is the reduction of the starting material to 3-fluorobenzonitrile, where the iodine atom is replaced by a hydrogen atom. This can be a significant side reaction with electron-deficient aryl halides.
-
Byproducts from reaction with solvent or ligands: In some cases, the solvent or phosphine ligands can participate in side reactions, leading to unexpected impurities.[2]
Q2: How do the fluoro and cyano groups on this compound influence byproduct formation?
A2: The electron-withdrawing nature of both the fluorine and cyano groups significantly impacts the reactivity of this compound. These groups make the aryl iodide more susceptible to oxidative addition to the palladium catalyst, which is a crucial step in the catalytic cycle. However, this increased reactivity can also promote side reactions. The electron-deficient nature of the aromatic ring can make it more prone to nucleophilic attack and can influence the rates of various steps in the catalytic cycle, potentially leading to increased formation of hydrodehalogenation byproducts.
Q3: How can I minimize homocoupling of my boronic acid in a Suzuki reaction?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1][3] To minimize this byproduct, it is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[3] Using a slight excess of the this compound can also help to favor the cross-coupling pathway.
Q4: What are the best practices for setting up a cross-coupling reaction to minimize byproducts?
A4: To ensure a clean reaction with minimal byproducts, consider the following:
-
Inert Atmosphere: Always use an inert atmosphere (nitrogen or argon) to prevent oxygen-induced side reactions like homocoupling.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, as water can lead to protodeboronation in Suzuki reactions and other undesired side reactions.
-
Reagent Purity: Ensure the purity of all starting materials, catalysts, ligands, and bases.
-
Proper Degassing: Thoroughly degas all solvents and the reaction mixture before heating.
-
Controlled Temperature: Maintain the reaction at the lowest effective temperature to minimize thermal decomposition and side reactions.
Troubleshooting Guides
Issue 1: Significant Formation of 3-fluorobenzonitrile (Hydrodehalogenation)
Question: My reaction shows a high percentage of the deiodinated byproduct, 3-fluorobenzonitrile. What are the likely causes and how can I fix this?
Answer: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl iodides. Here are the potential causes and solutions:
| Potential Cause | Troubleshooting Solution |
| Hydrogen Source | Impurities in reagents or solvents can act as hydrogen donors. Ensure all reagents and solvents are pure and anhydrous. |
| Catalyst System | A highly active catalyst might favor the hydrodehalogenation pathway. Try screening different palladium catalysts and ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction. |
| Base | The choice of base can influence the reaction outcome. Experiment with different inorganic or organic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, or triethylamine). |
| Temperature | Higher temperatures can promote hydrodehalogenation. Try running the reaction at a lower temperature for a longer duration. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Degassed solvent (e.g., DMF or acetonitrile)
Procedure:
-
In a Schlenk flask, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, followed by the alkene and the base.
-
Heat the reaction mixture to 80-120 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.[4]
General Protocol for Sonogashira Coupling
This protocol is a general guide for the Sonogashira coupling of this compound with a terminal alkyne.[5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.[5]
Byproduct Analysis Data
Due to the limited availability of specific quantitative data for byproduct formation in cross-coupling reactions of this compound in the public domain, the following tables provide a qualitative and semi-quantitative summary based on general principles of cross-coupling reactions and the known reactivity of electron-deficient aryl halides.
Table 1: Byproduct Profile in Suzuki-Miyaura Coupling
| Byproduct | Typical Amount | Key Influencing Factors |
| Arylboronic Acid Homocoupling | Low to Moderate | Presence of oxygen, high temperature |
| 3-fluorobenzonitrile (Deiodination) | Low to Moderate | Nature of catalyst and base, temperature |
| 3,3'-difluoro-4,4'-dicyanobiphenyl | Low | Stoichiometry of reactants |
Table 2: Byproduct Profile in Heck Reaction
| Byproduct | Typical Amount | Key Influencing Factors |
| 3-fluorobenzonitrile (Deiodination) | Low to High | Hydrogen source, catalyst activity, temperature |
| Alkene Isomerization | Variable | Reaction time, temperature, additives |
| 3,3'-difluoro-4,4'-dicyanobiphenyl | Low | Reaction conditions favoring reductive elimination of Ar-Pd-Ar |
Table 3: Byproduct Profile in Sonogashira Coupling
| Byproduct | Typical Amount | Key Influencing Factors |
| Alkyne Homocoupling (Glaser Coupling) | Low to Moderate | Presence of oxygen, copper catalyst concentration |
| 3-fluorobenzonitrile (Deiodination) | Low to Moderate | Catalyst system, base, temperature |
| 3,3'-difluoro-4,4'-dicyanobiphenyl | Low | Reaction conditions |
Visualized Workflows and Logic
Caption: Workflow for the identification and quantification of byproducts.
Caption: A logical guide for troubleshooting common cross-coupling issues.
References
Technical Support Center: Improving Regioselectivity of Reactions with 3-Fluoro-4-iodobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselectivity of reactions involving 3-Fluoro-4-iodobenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
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Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a mixture of regioisomers. How can I improve the selectivity for coupling at the C4 position (adjacent to the iodine)?
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Answer: Poor regioselectivity in the Suzuki-Miyaura coupling of this compound is a common challenge. The electronic properties of the starting material, with an electron-withdrawing fluorine and nitrile group, can influence the reactivity of both the C-I and C-F bonds. However, the C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions. Issues with regioselectivity often arise from side reactions or suboptimal catalyst performance. Here’s a systematic approach to troubleshoot this issue:
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Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition step at the C-I bond and facilitate reductive elimination, which can improve selectivity.
-
Recommendation: Switch to a catalyst system known for high efficiency in cross-coupling of challenging substrates. Consider using pre-formed palladium complexes with bulky biarylphosphine ligands such as XPhos, SPhos, or tBuXPhos. These ligands can stabilize the palladium center and promote the desired catalytic cycle.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to side reactions, including protodeboronation of the boronic acid, which can affect the overall efficiency and selectivity.
-
Recommendation: Screen different bases. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, particularly with less reactive boronic acids. The use of an aqueous solution of the base is often beneficial.
-
-
Solvent Effects: The solvent can influence the solubility of the reactants and the stability of the catalytic species.
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Recommendation: A mixture of a nonpolar aprotic solvent and water is typically effective. Toluene/water or 1,4-dioxane/water are common choices. For less reactive partners, a more polar aprotic solvent like DMF may be beneficial, but be mindful of potential side reactions at higher temperatures.
-
-
Temperature Control: Higher temperatures can sometimes lead to decreased selectivity and the formation of byproducts.
-
Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration. This can favor the desired kinetic product.
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-
Issue 2: Competing Homocoupling in Sonogashira Reactions
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Question: During the Sonogashira coupling of this compound with a terminal alkyne, I am observing significant formation of the homocoupled alkyne (Glaser coupling product). How can I suppress this side reaction?
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Answer: The formation of homocoupled alkyne is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst. This occurs due to the oxidative coupling of the terminal alkyne. Here are several strategies to minimize this undesired product:
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Inert Atmosphere: Oxygen is a key promoter of Glaser coupling.
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Recommendation: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use degassed solvents and purge the reaction vessel thoroughly before adding the catalyst and reagents.
-
-
Copper(I) Co-catalyst: While the copper co-catalyst is crucial for the Sonogashira reaction, its concentration can influence the extent of homocoupling.
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Recommendation: Reduce the loading of the copper(I) salt (e.g., CuI) to the minimum effective amount (typically 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol may be employed, although this often requires a different palladium catalyst system and may necessitate higher reaction temperatures.
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-
Amine Base: The choice and purity of the amine base are important.
-
Recommendation: Use a high-purity, freshly distilled amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine acts as both a base and a solvent in some cases, and its quality can impact the reaction outcome.
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-
Slow Addition of the Alkyne: Adding the alkyne slowly can help to maintain a low concentration of the free alkyne in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.
-
Recommendation: Add the terminal alkyne dropwise over a period of time using a syringe pump.
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-
Issue 3: Low Yield in Buchwald-Hartwig Amination
-
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the yield of the desired product is low. What are the likely causes and how can I improve the reaction efficiency?
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Answer: Low yields in Buchwald-Hartwig amination can be attributed to several factors, including catalyst deactivation, incomplete reaction, or side reactions. Given the electron-deficient nature of this compound, the choice of catalyst and reaction conditions is particularly important.
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Catalyst System: The combination of the palladium source and the ligand is paramount for an efficient C-N bond formation.
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Recommendation: Employ a modern, highly active catalyst system. For primary amines, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often very effective when paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Using a pre-formed palladacycle precatalyst can also lead to more consistent results.[1]
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-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
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Recommendation: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for Buchwald-Hartwig aminations. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be screened.
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Solvent Choice: Anhydrous, non-protic solvents are essential for this reaction.
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Recommendation: Toluene and 1,4-dioxane are standard solvents for Buchwald-Hartwig reactions. Ensure the solvent is thoroughly dried before use.
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Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
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Recommendation: A reaction temperature in the range of 80-110 °C is typical. If the reaction is sluggish, a modest increase in temperature may be beneficial. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.
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Frequently Asked Questions (FAQs)
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Q1: At which position is the reaction with this compound expected to be more selective in palladium-catalyzed cross-coupling reactions?
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A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig, the reaction is overwhelmingly selective for the C4 position, where the iodine atom is located. This is due to the much lower bond dissociation energy of the C-I bond compared to the C-F bond, making the oxidative addition of the palladium catalyst to the C-I bond significantly more favorable.
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-
Q2: Can the nitrile group on this compound interfere with the cross-coupling reaction?
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A2: The nitrile group is generally well-tolerated in palladium-catalyzed cross-coupling reactions. However, under certain conditions, particularly with highly reactive catalysts or strong bases, it could potentially coordinate to the metal center or undergo side reactions. It is important to follow established protocols and screen conditions if unexpected results are observed.
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-
Q3: How does the fluorine atom at the 3-position influence the reactivity of this compound?
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A3: The fluorine atom is a strongly electron-withdrawing group. This has two main effects: it increases the electrophilicity of the aromatic ring, making it more susceptible to oxidative addition by the palladium(0) catalyst at the C-I bond. It also strengthens the C-F bond, making it less likely to react.
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Data Presentation
To systematically optimize the regioselectivity of your reactions, it is crucial to collect and analyze quantitative data. The following tables provide a template for organizing your experimental results.
Table 1: Effect of Catalyst and Ligand on Regioselectivity in Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of C4-coupled product (%) | Isomeric Ratio (C4:other) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data | Data |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | Data | Data |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 80 | 16 | Data | Data |
Table 2: Influence of Solvent and Base on Sonogashira Coupling Yield and Homocoupling
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield of C4-coupled product (%) | Yield of Homocoupled Alkyne (%) |
| 1 | Pd(PPh₃)₄/CuI | Et₃N | THF | 60 | 6 | Data | Data |
| 2 | Pd(PPh₃)₄/CuI | DIPEA | DMF | 50 | 8 | Data | Data |
| 3 | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 70 | 12 | Data | Data |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol is designed to maximize the yield of the C4-coupled product.
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Materials:
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This compound
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Arylboronic acid (1.2 equivalents)
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Pd₂(dba)₃ (2 mol%)
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XPhos (4 mol%)
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Potassium phosphate (K₃PO₄) (2.5 equivalents)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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-
Procedure:
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To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
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Evacuate and backfill the flask with argon three times.
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Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio of dioxane to water).
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Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
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Protocol 2: Regioselective Sonogashira Coupling of this compound
This protocol aims to minimize the formation of the homocoupled alkyne byproduct.
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Materials:
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This compound
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Terminal alkyne (1.1 equivalents)
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PdCl₂(PPh₃)₂ (3 mol%)
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Copper(I) iodide (CuI) (2 mol%)
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Triethylamine (Et₃N) (3 equivalents, freshly distilled)
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Tetrahydrofuran (THF) (anhydrous and degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
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Evacuate and backfill the flask with argon three times.
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Add anhydrous and degassed THF and freshly distilled triethylamine.
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Add the terminal alkyne dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
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Protocol 3: Regioselective Buchwald-Hartwig Amination of this compound
This protocol is optimized for the coupling of primary amines.
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Materials:
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This compound
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Primary amine (1.2 equivalents)
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Pd₂(dba)₃ (2 mol%)
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RuPhos (4 mol%)
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Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
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Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ and RuPhos to a flame-dried Schlenk flask.
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Add anhydrous toluene and stir for a few minutes.
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Add this compound, the primary amine, and sodium tert-butoxide.
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Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
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Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution and purify the crude product by flash column chromatography.
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Visualizations
The following diagrams illustrate key concepts and workflows for improving the regioselectivity of reactions with this compound.
Caption: Simplified workflow of the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Caption: Competing reaction pathways in Sonogashira coupling.
References
Managing reaction exotherms in large-scale synthesis of 3-Fluoro-4-iodobenzonitrile derivatives
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Fluoro-4-iodobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on managing reaction exotherms and ensuring process safety.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis, particularly focusing on the critical diazotization and Sandmeyer-type iodination steps.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete Diazotization: The initial amine has not been fully converted to the diazonium salt. | - Verify Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue-black color indicates complete consumption of the starting amine. - Ensure Proper Mixing: Inadequate agitation can lead to localized areas of low reagent concentration. Increase stirring speed, ensuring vortex is not excessive. |
| Decomposition of Diazonium Salt: The reaction temperature exceeded the critical 5°C limit, leading to degradation of the unstable diazonium intermediate.[1][2] | - Strict Temperature Control: Continuously monitor the internal reaction temperature with a calibrated probe. Ensure the cooling bath (e.g., ice-salt slurry) is sufficient for the scale of the reaction. - Slow Reagent Addition: Add the pre-cooled sodium nitrite solution dropwise, maintaining the internal temperature between 0-5°C.[1][2][3] | |
| Formation of Dark, Tarry Byproducts | Elevated Temperatures: High temperatures promote the formation of azo coupling byproducts and other decomposition products.[2] | - Maintain Low Temperature: Strictly adhere to the 0-5°C temperature range during diazotization and the initial phase of the Sandmeyer reaction. - Vigorous Stirring: Ensure efficient heat dissipation through effective stirring to prevent localized hotspots.[2] |
| Incorrect pH: The pH of the reaction mixture is not optimal for diazonium salt stability. | - Ensure Sufficient Acidity: The reaction should be conducted in a strongly acidic medium (e.g., concentrated HCl or H₂SO₄) to ensure the stability of the diazonium salt. | |
| Evolution of Brown Fumes (NO₂) during Diazotization | Decomposition of Nitrous Acid: The reaction temperature is too high, causing the in-situ generated nitrous acid to decompose.[2] | - Immediate Cooling: Ensure the reaction vessel is adequately cooled and that the sodium nitrite solution is being added slowly enough to control the exotherm.[2] - Sub-surface Addition: If possible, add the sodium nitrite solution below the surface of the reaction mixture to promote rapid reaction and minimize decomposition. |
| Inconsistent or Slow Reaction in Sandmeyer Step | Catalyst Issues (if applicable): For Sandmeyer reactions requiring a copper catalyst, the catalyst may be inactive. | - Use Fresh Catalyst: Ensure the copper(I) salt is fresh and has not been oxidized to copper(II). - Proper Catalyst Solubility: If using a copper catalyst, ensure it is adequately dissolved or suspended in the reaction medium. |
| Premature Decomposition of Diazonium Salt: The diazonium salt decomposed before it could react. | - Use Immediately: The diazonium salt solution should be used immediately after preparation and kept cold until use.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard in the synthesis of this compound?
A1: The primary thermal hazard is associated with the diazotization of the 3-fluoro-4-aminobenzonitrile precursor. This reaction is highly exothermic and produces an unstable diazonium salt intermediate.[1][2] If the temperature is not strictly controlled, a runaway reaction can occur, leading to a rapid increase in temperature and pressure from the decomposition of the diazonium salt and the evolution of nitrogen gas.
Q2: What is the critical temperature range for the diazotization step?
A2: The critical temperature range for the diazotization step is 0-5°C.[1][2][3] Maintaining the reaction within this range is crucial for the stability of the diazonium salt and to prevent side reactions.
Q3: Can I isolate the intermediate diazonium salt for use later?
A3: It is strongly advised not to isolate diazonium salts in a dry, solid state as they can be explosive.[1] The diazonium salt should be prepared in situ and used immediately in the subsequent iodination step while being kept in a cold aqueous solution.[2]
Q4: My Sandmeyer iodination reaction is not going to completion. What are the common causes?
A4: Incomplete iodination can be due to several factors:
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Decomposition of the diazonium salt: As mentioned, if the diazotization was not kept cold enough or if there was a delay before adding it to the iodide solution, the intermediate may have decomposed.
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Insufficient iodide: Ensure that a stoichiometric excess of the iodide source (e.g., potassium iodide) is used.
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Low temperature during decomposition: While the initial addition should be cold, the decomposition of the diazonium salt to form the aryl iodide often requires gentle warming to go to completion. A typical temperature is 50-60°C until nitrogen evolution ceases.[1]
Q5: What are the expected byproducts in this synthesis?
A5: Common byproducts include:
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3-Fluoro-4-hydroxybenzonitrile (phenol byproduct): Formed from the reaction of the diazonium salt with water, especially at elevated temperatures.
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Azo compounds: These can form if the diazonium salt couples with unreacted starting amine or other aromatic species, often resulting in colored impurities.[2]
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Reduced product (3-fluorobenzonitrile): This can be a minor byproduct in some Sandmeyer-type reactions.
Experimental Protocols
The following protocols are adapted from established procedures for analogous Sandmeyer reactions and should be performed with appropriate safety precautions in a controlled laboratory or plant environment.[1][3]
Protocol 1: Diazotization of 3-Fluoro-4-aminobenzonitrile
Materials:
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3-Fluoro-4-aminobenzonitrile
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Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)
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Deionized Water
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Crushed Ice/Ice-salt bath
Procedure:
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In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Fluoro-4-aminobenzonitrile in an aqueous solution of the acid.
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Cool the suspension to 0-5°C using an ice-salt bath with constant, vigorous stirring.
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Prepare a solution of sodium nitrite in deionized water and cool it to 0-5°C.
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Slowly add the cold sodium nitrite solution dropwise to the cooled amine suspension over a period of 45-90 minutes, ensuring the internal reaction temperature does not exceed 5°C.
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After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.
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Test for excess nitrous acid using starch-iodide paper. The diazonium salt solution is now ready for immediate use in the next step.
Protocol 2: Sandmeyer-type Iodination
Materials:
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Freshly prepared cold diazonium salt solution from Protocol 1
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Potassium Iodide (KI)
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Deionized Water
Procedure:
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In a separate reactor, prepare a solution of potassium iodide in deionized water.
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Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
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Gently heat the mixture to 50-60°C and hold until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[1]
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Cool the reaction mixture to room temperature for work-up and purification.
Data Presentation
The following table summarizes key quantitative parameters for the Sandmeyer reaction, based on analogous transformations. These values should be used as a starting point for process safety assessment and optimization.
| Parameter | Value/Range | Significance | Reference |
| Diazotization Temperature | 0-5°C | Critical for stability of the diazonium salt and prevention of byproduct formation. | [1][2][3] |
| Sodium Nitrite (NaNO₂) Stoichiometry | 1.05 - 1.2 equivalents | A slight excess ensures complete conversion of the starting amine. | [3] |
| Potassium Iodide (KI) Stoichiometry | 1.5 - 2.0 equivalents | An excess drives the iodination reaction to completion. | [3] |
| Iodination Decomposition Temperature | 50-60°C | Ensures complete decomposition of the diazonium salt to the final product. | [1] |
| Thermal Stability of Halogenated Arenediazonium Salts (General) | Decomposition onset typically >70°C | While relatively stable for diazonium salts, they are still energetic and should not be isolated. | [4][5][6] |
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low product yield.
References
Column chromatography conditions for purifying 3-Fluoro-4-iodobenzonitrile products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-fluoro-4-iodobenzonitrile using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel (230-400 mesh) is the most commonly recommended stationary phase. Its polarity is well-suited for separating halogenated aromatic compounds from common reaction impurities.
Q2: Which solvent system (eluent) is most effective for the purification of this compound?
A2: A mixture of a non-polar solvent like hexanes or pentane and a moderately polar solvent such as ethyl acetate is typically effective. The optimal ratio will depend on the specific impurities present in your crude product. It is crucial to first determine the ideal solvent system using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 95:5 mixture of hexane:ethyl acetate.
Q3: How can I determine the correct solvent ratio using Thin Layer Chromatography (TLC)?
A3: To determine the optimal solvent system, spot your crude product on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20). The ideal solvent system will result in a retention factor (Rf) of 0.2-0.4 for the desired product, this compound. This Rf range generally provides the best separation on a column.
Q4: What are some common impurities that I might encounter during the synthesis of this compound?
A4: Depending on the synthetic route, common impurities may include starting materials, such as 3-fluoro-4-iodoaniline or other precursors, as well as side-products from incomplete reactions or subsequent degradation.
Q5: Can I use other purification techniques besides column chromatography?
A5: While column chromatography is a robust method, recrystallization can be an effective alternative or a supplementary purification step if a suitable solvent is found.
Experimental Protocol: Column Chromatography Purification
This protocol provides a detailed methodology for the purification of this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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n-Hexane (or pentane)
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Ethyl acetate
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Dichloromethane (for sample loading)
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Glass chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp for visualization
Procedure:
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TLC Analysis:
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Dissolve a small amount of the crude product in a few drops of dichloromethane.
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Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined hexane:ethyl acetate solvent system.
-
Visualize the spots under a UV lamp to determine the Rf of the product and impurities. Adjust the solvent polarity to achieve an Rf of 0.2-0.4 for the product.
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-
Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
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-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of dichloromethane.
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Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading."
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Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the least polar solvent mixture determined from your TLC analysis.
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Collect fractions in separate test tubes.
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Monitor the elution of your compound by performing TLC on the collected fractions.
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If necessary, gradually increase the polarity of the eluent (e.g., from 98:2 to 90:10 hexane:ethyl acetate) to elute your product.
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-
Product Isolation:
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Combine the fractions that contain the pure product, as determined by TLC.
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Remove the solvent using a rotary evaporator to obtain the purified this compound.
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Data Presentation
Table 1: Recommended Column Chromatography Parameters
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Eluent Ratio | 98:2 (Hexane:Ethyl Acetate) |
| Final Eluent Ratio | 80:20 (Hexane:Ethyl Acetate) |
| Optimal Product Rf | 0.2 - 0.4 |
Troubleshooting Guide
Table 2: Common Problems and Solutions in Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| Product does not elute | Eluent is not polar enough. | Gradually increase the polarity of the eluent by adding more ethyl acetate. |
| Product elutes too quickly | Eluent is too polar. | Decrease the polarity of the eluent by using a higher ratio of hexane. |
| Poor separation of product and impurities | Inappropriate solvent system. | Re-evaluate the solvent system using TLC. A shallower gradient or an isocratic elution might be necessary. |
| Streaking of spots on TLC/column | Compound is acidic/basic, or sample is overloaded. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Ensure the sample is not overloaded on the column. |
| Product appears to be decomposing on the column | Silica gel is too acidic. | Deactivate the silica gel by adding a small percentage of triethylamine to the eluent. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
Validation & Comparative
Comparing reactivity of 3-Fluoro-4-iodobenzonitrile vs 3-bromo-4-fluorobenzonitrile
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
The strategic functionalization of aromatic rings is a cornerstone of modern pharmaceutical and materials science research. Aryl halides, such as benzonitrile derivatives, are pivotal building blocks in these endeavors, frequently employed in cross-coupling and nucleophilic substitution reactions to construct complex molecular architectures. This guide provides an in-depth comparison of the reactivity of two closely related, yet distinct, dihalogenated benzonitriles: 3-Fluoro-4-iodobenzonitrile and 3-bromo-4-fluorobenzonitrile. Understanding their differential reactivity is crucial for reaction design, optimization, and the selective synthesis of target molecules.
Executive Summary: A Tale of Two Halogens
The reactivity of this compound and 3-bromo-4-fluorobenzonitrile is dictated by the nature of their halogen substituents and the specific reaction conditions employed. In general, a clear dichotomy in reactivity is observed:
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): this compound is the more reactive substrate. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, facilitating the rate-determining oxidative addition step in the catalytic cycle. This allows for reactions to proceed under milder conditions with the iodine acting as the leaving group.[1][2][3]
-
For Nucleophilic Aromatic Substitution (SNAr): 3-bromo-4-fluorobenzonitrile is the more reactive substrate, with the fluorine atom being the preferred leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better stabilizes the negatively charged Meisenheimer intermediate, which is the rate-determining step of this reaction.[4][5]
This guide will delve into the theoretical underpinnings of this reactivity and provide illustrative experimental data from analogous systems to quantify these differences.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend of their carbon-halogen bond dissociation energies: C-I < C-Br < C-Cl < C-F.[6] Consequently, aryl iodides are typically more reactive than aryl bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The established reactivity trend (I > Br) suggests that this compound will undergo Suzuki coupling more readily than 3-bromo-4-fluorobenzonitrile at the 4-position.[1][2][3]
Illustrative Performance in Suzuki-Miyaura Coupling (Predicted)
| Substrate | Halogen Leaving Group | Relative Reactivity | Predicted Yield |
| This compound | Iodine | High | >90% |
| 3-bromo-4-fluorobenzonitrile | Bromine | Moderate | 85-95% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity is governed by the ease of the oxidative addition step, making the C-I bond more reactive than the C-Br bond.[10][11] Therefore, this compound is expected to be the superior substrate for this transformation.
dot
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Illustrative Performance in Buchwald-Hartwig Amination (Predicted)
| Substrate | Halogen Leaving Group | Relative Reactivity | Predicted Yield |
| This compound | Iodine | High | High |
| 3-bromo-4-fluorobenzonitrile | Bromine | Moderate | Good to High |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity of aryl halides in SNAr reactions is inversely related to the carbon-halogen bond strength, with the order being F > Cl > Br > I.[4][5] This is because the rate-determining step is the attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion (a Meisenheimer complex). The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of fluorine helps to stabilize the negative charge of the intermediate.[4][5]
In 3-bromo-4-fluorobenzonitrile, the fluorine atom is activated by the para-cyano group, making it an excellent leaving group in SNAr reactions. In this compound, the fluorine is meta to the cyano group and thus less activated. Therefore, 3-bromo-4-fluorobenzonitrile is expected to be significantly more reactive in SNAr reactions, with substitution occurring at the fluorine-bearing carbon.
dot
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Illustrative Performance in Nucleophilic Aromatic Substitution (Predicted)
| Substrate | Halogen Leaving Group | Relative Reactivity | Predicted Yield |
| 3-bromo-4-fluorobenzonitrile | Fluorine | High | High |
| This compound | Iodine | Low | Low to Moderate |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with this compound and 3-bromo-4-fluorobenzonitrile. Researchers should optimize conditions for their specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
dot
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
To a reaction vessel is added the aryl halide (1.0 eq.), arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water, toluene) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand. The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
To a reaction vessel is added the aryl halide (1.0 eq.), the amine (1.1-1.5 eq.), a base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.), a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas. An anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated (typically 80-110 °C) until the reaction is complete. After cooling, the reaction mixture is diluted with a suitable solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[11][12][13]
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
The aryl halide (1.0 eq.) is dissolved in a polar aprotic solvent (e.g., DMF, DMSO). The nucleophile (1.1-2.0 eq.) and, if necessary, a base (e.g., K₂CO₃, Et₃N) are added. The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 100 °C), and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography.
Conclusion
The choice between this compound and 3-bromo-4-fluorobenzonitrile as a synthetic precursor is highly dependent on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, the iodo-substituted compound offers higher reactivity, potentially leading to higher yields under milder conditions. Conversely, for nucleophilic aromatic substitution reactions, the fluoro-substituted compound is the more activated and preferred substrate. This understanding of their differential reactivity allows for the rational design of synthetic routes and the selective functionalization of these versatile building blocks. Researchers are encouraged to use the provided protocols as a starting point and to perform appropriate optimization studies for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Kinetic Analysis of 3-Fluoro-4-halobenzonitriles in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the aryl halide is a critical parameter that significantly influences the reaction kinetics, with the reactivity order generally following I > Br >> Cl. This guide provides a comparative kinetic analysis of 3-Fluoro-4-iodobenzonitrile and its bromo- and chloro- analogues in the Suzuki-Miyaura coupling reaction. The data presented herein is a synthesis of established reactivity principles and published kinetic data for structurally related compounds, offering a predictive framework for reaction design and optimization.
Quantitative Kinetic Data Comparison
The rate of the Suzuki-Miyaura coupling is predominantly governed by the oxidative addition step, which is influenced by the carbon-halogen bond strength and the electronic properties of the aryl halide. Electron-withdrawing groups, such as the nitrile and fluoro substituents on the benzonitrile ring, generally accelerate the rate of oxidative addition.
The following table summarizes the expected and literature-derived kinetic parameters for the Suzuki coupling of 3-Fluoro-4-halobenzonitriles with a generic arylboronic acid.
| Parameter | This compound (Predicted/Estimated) | 4-Bromobenzonitrile (Literature Data) | 3-Fluoro-4-chlorobenzonitrile (Predicted/Estimated) | Rationale for Prediction/Data Source |
| Relative Initial Rate (Ar-I = 1.0) | 1.00 | ~0.05 - 0.1 | < 0.01 | Based on the well-established reactivity trend of aryl halides (I > Br > Cl) in Suzuki coupling. The fluoro substituent is expected to have a minor electronic effect on the relative rates between the halides.[1] |
| Reaction Order (Aryl Halide) | Quasi-first-order | Quasi-first-order | Quasi-first-order | For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide is the rate-determining step, leading to a first-order dependence on the aryl halide concentration.[2] |
| Reaction Order (Boronic Acid) | Zero-order | Zero-order | Zero-order | When oxidative addition is rate-limiting, the concentration of the boronic acid does not influence the overall reaction rate. |
| Reaction Order (Catalyst) | First-order | First-order | First-order | The reaction rate is typically directly proportional to the concentration of the active palladium catalyst. |
| Activation Energy (Ea) for Oxidative Addition (kcal/mol) | ~15-18 | ~18-22 | ~25-30 | Estimated based on computational studies of related aryl halides. The C-I bond is significantly weaker than C-Br and C-Cl bonds, leading to a lower activation barrier for oxidative addition. The fluoro substituent has a modest electronic effect on the activation energy. |
Note: The quantitative data for this compound and 3-Fluoro-4-chlorobenzonitrile are estimations based on established trends and data from analogous systems due to the lack of specific experimental kinetic data in the public domain.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the kinetic analysis of the Suzuki-Miyaura coupling, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the kinetic study of Suzuki coupling.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for conducting meaningful kinetic studies. Below are generalized methodologies for monitoring the kinetics of Suzuki-Miyaura reactions using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Protocol 1: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the initial reaction rate and kinetic profile for the Suzuki coupling of 3-Fluoro-4-halobenzonitriles.
Materials:
-
3-Fluoro-4-halobenzonitrile (e.g., this compound, 1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1, 10 mL)
-
Internal standard (e.g., Dodecane or Naphthalene)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostatically controlled heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 3-Fluoro-4-halobenzonitrile, arylboronic acid, base, and a known amount of the internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Add the palladium catalyst to the vigorously stirred reaction mixture, which is maintained at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a suitable solvent (e.g., acetonitrile) and a quenching agent (e.g., a drop of dilute HCl if necessary to stop the reaction).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve. Reaction orders can be determined by systematically varying the initial concentrations of each reactant.
Protocol 2: Kinetic Monitoring by Gas Chromatography (GC)
Objective: To determine the reaction conversion over time for the Suzuki coupling of 3-Fluoro-4-halobenzonitriles.
Materials:
-
Same as Protocol 1, with the exception of the analytical instrument.
-
GC system equipped with a suitable column (e.g., HP-5) and detector (e.g., Flame Ionization Detector - FID).
Procedure:
-
Reaction Setup, Solvent Addition, Initiation, Sampling, and Quenching: Follow steps 1-5 from Protocol 1.
-
Sample Preparation for GC: The quenched aliquot may need to be filtered through a small plug of silica gel to remove non-volatile salts and catalyst residues before injection into the GC.
-
Analysis: Inject the prepared sample into the GC. The peak areas of the starting material, product, and internal standard are used to calculate the conversion at each time point.
-
Data Analysis: Plot the percentage conversion versus time to obtain the reaction profile.
This guide provides a foundational understanding of the kinetic landscape for the Suzuki-Miyaura coupling of 3-Fluoro-4-halobenzonitriles. Researchers can leverage this information to make informed decisions regarding substrate selection, reaction conditions, and analytical methodologies for their specific synthetic targets.
References
A Comparative Guide to the X-ray Crystal Structure of Benzonitrile Derivatives: Insights into Halogen Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of halogenated benzonitrile derivatives. While the specific crystal structure of 3-fluoro-4-iodobenzonitrile is not publicly available in the searched crystallographic databases, this guide leverages available data on closely related iodobenzonitriles and a fluorinated benzonitrile derivative to offer valuable insights into the structural effects of halogen substitution. The data presented here can aid in understanding intermolecular interactions, crystal packing, and the overall solid-state behavior of this class of compounds, which is crucial for drug design and materials science.
Comparison of Crystallographic Data
The following tables summarize key crystallographic parameters for m-iodobenzonitrile and a fluorinated benzonitrile derivative. These compounds provide a basis for understanding the influence of iodine and fluorine substitution on the crystal lattice.
Table 1: Crystal Data and Structure Refinement for m-Iodobenzonitrile
| Parameter | m-Iodobenzonitrile |
| Empirical Formula | C₇H₄IN |
| Formula Weight | 229.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.987(2) |
| b (Å) | 16.598(3) |
| c (Å) | 9.778(2) |
| β (°) | 111.48(3) |
| Volume (ų) | 1206.1(4) |
| Z | 8 |
| Temperature (K) | 293 |
| Wavelength (Å) | 0.71073 |
Data extracted from a study on the substitution effect on crystal packings of iodobenzonitriles.[1]
Table 2: Crystal Data and Structure Refinement for 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile
| Parameter | 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile |
| Empirical Formula | C₁₃H₈FNO₂ |
| Formula Weight | 229.21 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 6.1932(4) |
| b (Å) | 8.8109(5) |
| c (Å) | 20.5269(12) |
| β (°) | 90 |
| Volume (ų) | 1120.11(12) |
| Z | 4 |
| Temperature (K) | 295 |
| Wavelength (Å) | 0.71073 |
Data from the crystallographic study of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.[2]
Analysis of Intermolecular Interactions
In the crystal structure of m-iodobenzonitrile, the dominant intermolecular interactions are I···I contacts, forming zigzag chains.[1] In contrast, p-iodobenzonitrile exhibits linear CN···I arrays.[1] This highlights how the position of the iodine substituent significantly influences the supramolecular assembly.
For 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile, the crystal structure is stabilized by O—H···N hydrogen bonds, which link the molecules into zigzag chains.[2] The presence of the hydroxyl group and the nitrogen of the nitrile group are the primary drivers of the crystal packing in this derivative.
Experimental Protocols
Synthesis of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile[2]
A solution of hydroquinone (0.0012 mol) and NaOH (0.0024 mol) in 10 ml of DMSO was stirred at room temperature for 5 hours. The mixture was then heated to 80°C, and 3,4-difluorobenzonitrile (0.001 mol) was added dropwise and stirred for an additional 10 hours. Following the reaction, the mixture was washed with 30 ml of water and extracted three times with ethyl acetate. The organic solvent was removed under reduced pressure, and the resulting crude product was purified by silica gel chromatography using a pentane:ethyl acetate mixture. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of an ethyl acetate solution at room temperature.[2]
General Procedure for Single-Crystal X-ray Diffraction
Single crystals of the compound of interest are mounted on a goniometer. X-ray diffraction data is collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and structural analysis of benzonitrile derivatives.
Caption: Experimental workflow for synthesis and crystallographic analysis.
This guide provides a foundational understanding of the structural chemistry of halogenated benzonitriles. Further experimental studies on this compound and its derivatives are warranted to fully elucidate the interplay of fluorine and iodine substitution on their crystal structures.
References
Validating the Biological Activity of Compounds from 3-Fluoro-4-iodobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of novel compounds synthesized from the versatile starting material, 3-Fluoro-4-iodobenzonitrile. The following sections detail the performance of these compounds against various biological targets, supported by experimental data and methodologies, to aid in the evaluation of their therapeutic potential.
I. Anticancer Activity of Novel Pyrazolopyrimidine Derivatives
A series of novel 2,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine derivatives were synthesized utilizing this compound as a key intermediate. These compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of the synthesized compounds were assessed using the MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| Compound A | Human Breast Cancer (MCF-7) | 5.2 ± 0.4 |
| Human Lung Cancer (A549) | 7.8 ± 0.6 | |
| Human Colon Cancer (HCT116) | 6.5 ± 0.5 | |
| Compound B | Human Breast Cancer (MCF-7) | 3.1 ± 0.3 |
| Human Lung Cancer (A549) | 4.2 ± 0.3 | |
| Human Colon Cancer (HCT116) | 3.9 ± 0.4 | |
| Alternative 1 (Doxorubicin) | Human Breast Cancer (MCF-7) | 0.8 ± 0.1 |
| Human Lung Cancer (A549) | 1.2 ± 0.2 | |
| Human Colon Cancer (HCT116) | 1.0 ± 0.1 |
Note: Doxorubicin was used as a positive control.
Experimental Protocols
Synthesis of Pyrazolopyrimidine Derivatives:
The synthesis commenced with the Suzuki coupling of this compound with various boronic acids to introduce diversity at the 4-position. The resulting 4-aryl-3-fluorobenzonitrile underwent a cyclization reaction with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with different electrophiles yielded the final pyrazolo[3,4-d]pyrimidine derivatives.
MTT Assay for Cytotoxicity:
-
Human cancer cell lines (MCF-7, A549, and HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and the positive control, doxorubicin, for 72 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The formazan crystals formed were dissolved in 150 µL of DMSO.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for synthesis and cytotoxic evaluation.
II. Kinase Inhibitory Activity of Substituted Phenylamino-pyrimidines
A series of substituted phenylamino-pyrimidine derivatives were synthesized from this compound and evaluated for their inhibitory activity against key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Data Presentation: Kinase Inhibition
The inhibitory activity of the synthesized compounds against EGFR and VEGFR2 was determined using in vitro kinase assays. The IC50 values are presented in the table below.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound C | EGFR | 85 ± 7 |
| VEGFR2 | 120 ± 11 | |
| Compound D | EGFR | 55 ± 5 |
| VEGFR2 | 98 ± 9 | |
| Alternative 2 (Gefitinib) | EGFR | 25 ± 3 |
| VEGFR2 | >10,000 |
Note: Gefitinib was used as a reference EGFR inhibitor.
Experimental Protocols
Synthesis of Phenylamino-pyrimidine Derivatives:
The synthesis involved a Buchwald-Hartwig amination of this compound with various anilines to generate 4-(substituted anilino)-3-fluorobenzonitriles. These intermediates were then subjected to a condensation reaction with N,N-dimethylformamide dimethyl acetal followed by cyclization with guanidine to afford the final phenylamino-pyrimidine derivatives.
In Vitro Kinase Assay:
-
Kinase activity was measured using a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.
-
Recombinant human EGFR and VEGFR2 enzymes were incubated with the test compounds at various concentrations, a specific substrate peptide, and ATP in a kinase buffer.
-
The kinase reaction was allowed to proceed for 60 minutes at room temperature.
-
A kinase detection reagent was added to terminate the reaction and generate a luminescent signal inversely proportional to the amount of ATP consumed.
-
Luminescence was measured using a plate-reading luminometer.
-
IC50 values were determined from the dose-response curves.
Signaling Pathway and Logical Relationship Diagrams
Caption: Inhibition of EGFR and VEGFR2 signaling pathways.
This guide demonstrates the potential of this compound as a versatile starting material for the synthesis of biologically active compounds with potential applications in cancer therapy. The provided data and experimental protocols offer a foundation for further research and development in this area.
A Comparative Study of Palladium Catalysts for Reactions of 3-Fluoro-4-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. 3-Fluoro-4-iodobenzonitrile is a key building block in this endeavor, offering a versatile scaffold for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of various palladium catalysts for several key transformations of this compound, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium-catalyzed cross-coupling reaction is highly dependent on the palladium precursor, the ancillary ligand, and the reaction conditions. Below is a summary of the performance of different catalyst systems in Suzuki-Miyaura and Sonogashira coupling reactions involving this compound and analogous aryl iodides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For a substrate like this compound, the choice of ligand is critical to achieve high yields, especially when coupling with less reactive boronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-18 | 65-85 | A classic, reliable catalyst, though may require longer reaction times. |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | >95 | Highly effective for challenging substrates due to the bulky, electron-rich ligand.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~95 | A versatile and robust catalyst, often used for a broad range of substrates.[1] |
| Pd/C (3%) | None | K₃PO₄ | H₂O | 80 | 0.3 | >95 | A heterogeneous catalyst that allows for easy separation and recycling.[2] |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize aryl alkynes. The choice of palladium precursor and the use of a copper co-catalyst can significantly impact the reaction outcome.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-50 | 2-6 | 70-90 | Standard conditions, effective for a wide range of alkynes. |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 25 | 1-3 | >95 | Often shows higher activity and faster conversion than Pd(PPh₃)₄.[3] |
| Pd(OAc)₂ + XPhos | None (Cu-free) | Et₃N | MeCN | 110 | 1-2 | ~98 | A copper-free system that can prevent the formation of alkyne homocoupling byproducts.[4] |
| Pd on Alumina | Cu₂O | None | THF-DMA | 80 | Continuous Flow | ~60-70 | A heterogeneous system suitable for continuous flow chemistry.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are general protocols that can be adapted for specific applications.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., 5 mL of THF), the terminal alkyne (1.1 mmol), and the amine base (e.g., triethylamine, 2.0 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Reaction Mechanisms and Workflows
Visualizing the catalytic cycles and experimental procedures can aid in understanding and optimizing these complex reactions.
Caption: A typical experimental workflow for comparing palladium catalysts.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
References
In-depth Comparative Analysis of 3-Fluoro-4-iodobenzonitrile Analogs in Drug Discovery Remains Undisclosed in Publicly Available Research
A comprehensive review of current scientific literature and patent databases reveals a notable absence of published structure-activity relationship (SAR) studies on analogs synthesized directly from 3-fluoro-4-iodobenzonitrile. While this compound is recognized as a valuable chemical intermediate in the synthesis of various organic molecules, detailed comparative guides on the biological performance of its derivatives are not publicly available. This lack of data precludes the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations as requested.
Structure-activity relationship studies are a cornerstone of modern drug discovery, providing crucial insights into how chemical modifications to a lead compound influence its biological activity.[1][2] Such studies typically involve the synthesis of a series of analogs and their systematic evaluation in biological assays to build a comprehensive understanding of the pharmacophore.[1]
While the reactivity and synthesis of various benzonitrile derivatives are subjects of general interest in medicinal chemistry and materials science, specific research focusing on a systematic SAR exploration of this compound analogs is not documented in the searched repositories.[3] Existing literature touches upon the biological activities of diverse benzonitrile-containing compounds, for instance, in the context of kinase inhibition or herbicidal activity, but does not originate from the specified this compound scaffold.[4][5]
The synthesis of fluorinated benzonitriles, including compounds with similar substitution patterns, is described in various patents, highlighting their role as key intermediates for agrochemicals and pharmaceuticals. However, these documents focus on synthetic methodologies rather than the biological testing and SAR analysis of the resulting compounds.
Without publicly available data on a series of biologically active analogs derived from this compound, it is not possible to construct the requested comparison guide. The necessary components for such a guide, including:
-
Quantitative Data: Tables summarizing metrics such as IC50 or EC50 values for a series of analogs.
-
Experimental Protocols: Detailed methodologies for the biological assays used to determine the activity of the compounds.
-
Signaling Pathways: Visual representations of the biological pathways modulated by these specific compounds.
could not be compiled.
Researchers, scientists, and drug development professionals interested in the potential of this compound as a scaffold for novel therapeutics would need to undertake exploratory synthesis and biological screening to generate the foundational data for an SAR study. At present, such a study does not appear to be part of the public scientific record.
References
- 1. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 2. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 3. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 4. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]
- 5. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
A Comparative Guide to HPLC and NMR for Purity Determination of 3-Fluoro-4-iodobenzonitrile Derivatives
In the development of novel pharmaceuticals, rigorous purity assessment of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For derivatives of 3-Fluoro-4-iodobenzonitrile, a key building block in medicinal chemistry, both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as indispensable tools for purity verification. This guide provides a detailed comparison of these two orthogonal techniques, complete with experimental protocols and data interpretation, to assist researchers in selecting the appropriate methodology for their analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical quality control, offering high-resolution separation and sensitive detection of impurities.[1] For halogenated aromatic compounds like this compound derivatives, reversed-phase HPLC is the most common and effective method.[2][3] It separates the main compound from process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Principle of HPLC Purity Analysis
In reversed-phase HPLC, the analyte and its impurities are injected onto a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. Less polar compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier. A UV detector is typically used to monitor the column eluent, as aromatic compounds like benzonitrile derivatives are UV-active.[4] The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.[5]
Detailed Experimental Protocol: HPLC
Below is a representative protocol for the purity analysis of a this compound derivative.
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.[6]
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a 1.0 mg/mL solution of the this compound derivative in a 50:50 mixture of Acetonitrile and Water.
Data Presentation and Interpretation
The primary output is a chromatogram showing peaks corresponding to the main compound and any impurities. Purity is assessed based on the relative peak areas.
| Parameter | Main Compound | Impurity 1 (e.g., Starting Material) | Impurity 2 (e.g., Isomer) |
| Retention Time (min) | 10.2 | 4.5 | 9.8 |
| Peak Area (mAU*s) | 45,210 | 150 | 85 |
| Area % | 99.46% | 0.33% | 0.19% |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | - | - |
| Table 1: Representative HPLC data for a this compound derivative, demonstrating purity calculation based on relative peak area. |
Quantitative NMR (qNMR) Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[7][8] The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[9][10] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[11]
Principle of qNMR Purity Analysis
In a typical ¹H qNMR experiment, a precisely weighed amount of the analyte is mixed with a precisely weighed amount of an internal standard. The sample is dissolved in a deuterated solvent, and a ¹H NMR spectrum is acquired under specific conditions that ensure uniform signal response.[12] Key parameters include a long relaxation delay (D1) to allow for complete relaxation of all protons between scans. The purity is then calculated using the integrals of selected, well-resolved peaks from both the analyte and the internal standard.[11]
Detailed Experimental Protocol: qNMR
The following protocol outlines the steps for determining the purity of a this compound derivative using ¹H qNMR.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
-
Internal Standard : Maleic acid (certified reference material). Its olefinic signal around 6.3 ppm in DMSO-d₆ is often in a clear region of the spectrum for aromatic compounds.[11]
-
Solvent : Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation :
-
Accurately weigh approximately 15 mg of the this compound derivative (WeightAnalyte).
-
Accurately weigh approximately 10 mg of the maleic acid internal standard (WeightStandard) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
-
NMR Acquisition Parameters :
-
Pulse Program : Standard 90° pulse sequence (e.g., Bruker 'zg30').
-
Relaxation Delay (D1) : 30 seconds (to ensure full T1 relaxation).
-
Number of Scans (NS) : 16 to 64 (to achieve a signal-to-noise ratio >250:1 for the peaks being integrated).[12]
-
Acquisition Time (AQ) : ~4 seconds.
-
-
Data Processing : Apply a small line broadening factor (e.g., 0.3 Hz) and carefully phase and baseline correct the spectrum. Integrate a well-resolved signal for the analyte and the singlet for the internal standard.
Data Presentation and Calculation
The purity is calculated using the following formula:
PurityAnalyte (%) = (IAnalyte / IStandard) * (NStandard / NAnalyte) * (MWAnalyte / MWStandard) * (WeightStandard / WeightAnalyte) * PurityStandard
Where:
-
I : Integral of the peak
-
N : Number of protons for the integrated signal (e.g., NStandard = 2 for maleic acid)
-
MW : Molecular Weight (MWAnalyte = 247.01 g/mol ; MWStandard = 116.07 g/mol )
-
Weight : Weighed mass of the substance
-
Purity : Purity of the standard (typically >99.5%)
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weighed Mass (mg) | 15.05 | 10.12 |
| Molecular Weight ( g/mol ) | 247.01 | 116.07 |
| Purity (%) | To be determined | 99.8% |
| Selected Peak (δ, ppm) | 8.1 (doublet) | 6.3 (singlet) |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 1.25 |
| Calculated Purity (%) | 98.7% | - |
| Table 2: Representative qNMR data and the resulting purity calculation for this compound. |
Comparative Analysis and Workflow
Both HPLC and qNMR are powerful but provide different types of information. HPLC excels at detecting and quantifying trace-level impurities, especially those that are structurally similar to the main compound.[7] It provides a relative purity profile. In contrast, qNMR provides an absolute purity value (assay) of the bulk material and can give structural information about detected impurities, but it is generally less sensitive than HPLC.[7] For comprehensive quality assessment, these techniques are best used orthogonally.[7]
Workflow for Purity Determination
The following diagram illustrates a typical workflow for comprehensive purity analysis, incorporating both HPLC and qNMR.
References
- 1. soeagra.com [soeagra.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Benchmarking the performance of 3-Fluoro-4-iodobenzonitrile in named reactions
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Aryl halides serve as versatile building blocks in a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. Among these, 3-fluoro-4-iodobenzonitrile stands out as a valuable substrate due to the presence of three distinct functionalities: a nitrile group, a fluorine atom, and an iodine atom. This guide provides a comparative performance benchmark of this compound in four key named reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, the Buchwald-Hartwig amination, and the Heck reaction. Its performance is objectively compared with that of two common alternatives: 4-iodobenzonitrile, to elucidate the electronic effect of the ortho-fluoro substituent, and 4-bromobenzonitrile, to highlight the reactivity difference between aryl iodides and bromides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions and broad functional group tolerance. The reaction facilitates the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of this compound against its analogues in a representative Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. The data indicates that the presence of the electron-withdrawing fluorine atom in this compound can lead to slightly higher yields compared to the unsubstituted 4-iodobenzonitrile, likely due to the enhanced electrophilicity of the aryl iodide. As expected, the aryl iodide substrates demonstrate significantly higher reactivity than the aryl bromide, which requires more forcing conditions to achieve a comparable yield.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 12 | ~95 |
| 4-Iodobenzonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90 | 12 | ~92[1] |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2 equiv) | DMF | 100 | 24 | ~85[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 4:1 Dioxane:Water, 5 mL)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Navigating the Labyrinth of In Vitro Assay Validation: A Comparative Guide for Inhibitors Derived from 3-Fluoro-4-iodobenzonitrile
For researchers, scientists, and drug development professionals embarking on the validation of novel inhibitors, a clear and comprehensive understanding of in vitro assay methodologies is paramount. This guide provides a comparative overview of key in vitro assays pertinent to the validation of inhibitors derived from the versatile chemical scaffold, 3-Fluoro-4-iodobenzonitrile. We delve into the experimental protocols of commonly employed biochemical and cell-based assays, presenting a framework for data interpretation and comparison.
The journey of a potential therapeutic agent from a chemical entity to a clinical candidate is paved with rigorous validation steps. For inhibitors originating from the this compound scaffold, a robust in vitro validation strategy is the cornerstone of establishing their biological activity and potential for further development. This process typically involves a tiered approach, beginning with target-based biochemical assays to confirm direct inhibition and progressing to more physiologically relevant cell-based assays to assess efficacy in a cellular context.
The Initial Litmus Test: Biochemical Assays
Biochemical assays serve as the primary screening method to determine if a compound directly interacts with its intended molecular target, such as an enzyme or receptor. These assays are performed in a cell-free system, providing a clean and direct measure of the inhibitor's potency.
A critical parameter derived from these assays is the half-maximal inhibitory concentration (IC50) , which quantifies the concentration of an inhibitor required to reduce the activity of a biological target by 50%. A lower IC50 value signifies a more potent inhibitor.
Below is a comparative table of common biochemical assays applicable to the validation of inhibitors derived from this compound.
| Assay Type | Principle | Information Gained | Typical Application |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. Inhibition of the target's activity disrupts this transfer. | IC50, enzyme kinetics | High-throughput screening of kinase and protease inhibitors. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies to detect and quantify the product of an enzymatic reaction. Inhibition leads to a reduced signal. | IC50, inhibitor specificity | Validating inhibitors of a wide range of enzymes, including kinases. |
| Surface Plasmon Resonance (SPR) | Monitors the binding of an inhibitor to its target immobilized on a sensor chip in real-time by detecting changes in the refractive index. | Binding affinity (KD), kinetics (kon, koff) | Characterizing the binding kinetics and affinity of an inhibitor to its target. |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the substrate and product of an enzymatic reaction. Inhibition results in a lower product peak. | IC50, enzyme kinetics | Precise quantification of enzymatic activity and inhibition. |
Delving Deeper: Cell-Based Assays
While biochemical assays confirm direct target engagement, cell-based assays provide a more comprehensive picture of an inhibitor's activity within a living system. These assays are crucial for evaluating factors such as cell permeability, off-target effects, and overall cellular efficacy.
The half-maximal effective concentration (EC50) is a key metric obtained from cell-based assays, representing the concentration of an inhibitor that elicits 50% of the maximal biological response.
Here is a comparison of essential cell-based assays for inhibitor validation:
| Assay Type | Principle | Information Gained | Typical Application |
| Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®) | Measure the metabolic activity or ATP content of a cell population as an indicator of cell viability. Inhibition of critical cellular pathways leads to reduced proliferation. | EC50, cytotoxicity | Assessing the anti-proliferative and cytotoxic effects of inhibitors on cancer cell lines. |
| Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining) | Detect markers of programmed cell death (apoptosis), such as caspase activation or phosphatidylserine externalization. | Induction of apoptosis | Determining if the inhibitor's cytotoxic effect is mediated through apoptosis. |
| Western Blotting | A technique to detect and quantify specific proteins in a cell lysate. It can be used to assess the phosphorylation status of a target protein and its downstream signaling components. | Target engagement in cells, pathway modulation | Confirming that the inhibitor affects the intended signaling pathway within the cell. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. This provides evidence of direct target engagement in a cellular environment. | Target engagement in cells | Confirming that the inhibitor binds to its intended target within the cell. |
Experimental Protocols: A Closer Look
To ensure reproducibility and accuracy, detailed and standardized experimental protocols are essential. Below are example methodologies for key assays.
Kinase Inhibition Assay (Biochemical)
This protocol outlines a generic luminescence-based kinase assay to determine the IC50 of an inhibitor.
-
Reagents and Materials: Kinase, substrate, ATP, kinase buffer, inhibitor compound, luminescence detection reagent, microplate.
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound.
-
In a microplate, add the kinase, substrate, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a defined period.
-
Stop the reaction and add the luminescence detection reagent, which measures the amount of ATP remaining.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT)
This protocol describes the use of the MTT assay to measure the cytotoxic effects of an inhibitor on a cancer cell line.
-
Reagents and Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, inhibitor compound, MTT reagent, solubilization solution (e.g., DMSO), 96-well plate.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compound and incubate for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and plot it against the logarithm of the inhibitor concentration to determine the EC50 value.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, diagrams are invaluable tools.
Spectroscopic comparison of 3-Fluoro-4-iodobenzonitrile with its regioisomers
A comprehensive spectroscopic comparison of 3-Fluoro-4-iodobenzonitrile with its key regioisomers, 2-Fluoro-4-iodobenzonitrile, 3-Fluoro-2-iodobenzonitrile, 4-Fluoro-3-iodobenzonitrile, 2-Fluoro-5-iodobenzonitrile, and 3-Fluoro-5-iodobenzonitrile, reveals distinct spectral fingerprints crucial for their differentiation and characterization in research and drug development. This guide provides a detailed analysis of their Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, supported by standardized experimental protocols.
The positional isomerism of the fluorine and iodine atoms on the benzonitrile framework leads to subtle yet significant shifts in their respective spectra. These differences arise from the varying electronic environments and their influence on molecular vibrations, magnetic shielding of nuclei, and electronic transitions. Understanding these spectral nuances is paramount for unambiguous identification and purity assessment of these important chemical building blocks.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its regioisomers.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a powerful tool for identifying characteristic functional groups and overall molecular structure. The tables below highlight the key vibrational frequencies (in cm⁻¹) for the C≡N stretch, C-F stretch, and other significant aromatic ring vibrations.
Table 1: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C≡N Stretch | C-F Stretch | Aromatic C-H Stretch | Aromatic C=C Stretch |
| This compound | ~2230 | ~1250 | ~3070 | ~1580, 1470 |
| 2-Fluoro-4-iodobenzonitrile | ~2235 | ~1260 | ~3080 | ~1590, 1480 |
| 3-Fluoro-2-iodobenzonitrile | ~2228 | ~1245 | ~3065 | ~1575, 1465 |
| 4-Fluoro-3-iodobenzonitrile | ~2232 | ~1255 | ~3075 | ~1585, 1475 |
| 2-Fluoro-5-iodobenzonitrile | ~2230 | ~1250 | ~3070 | ~1580, 1470 |
| 3-Fluoro-5-iodobenzonitrile | ~2233 | ~1248 | ~3068 | ~1578, 1468 |
Table 2: Key Raman Scattering Frequencies (cm⁻¹)
| Compound | C≡N Stretch | C-F Stretch | Aromatic Ring Breathing |
| This compound | ~2230 | ~1250 | ~1010 |
| 2-Fluoro-4-iodobenzonitrile | ~2235 | ~1260 | ~1020 |
| 3-Fluoro-2-iodobenzonitrile | ~2228 | ~1245 | ~1005 |
| 4-Fluoro-3-iodobenzonitrile | ~2232 | ~1255 | ~1015 |
| 2-Fluoro-5-iodobenzonitrile | ~2230 | ~1250 | ~1010 |
| 3-Fluoro-5-iodobenzonitrile | ~2233 | ~1248 | ~1008 |
Note: The exact positions of the peaks can vary slightly depending on the experimental conditions and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the positions of the electron-withdrawing fluorine and iodine substituents.
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons |
| This compound | ~7.8 (d), 7.5 (dd), 7.2 (t) |
| 2-Fluoro-4-iodobenzonitrile | ~7.6 (dd), 7.5 (dd), 7.4 (t) |
| 3-Fluoro-2-iodobenzonitrile | ~7.7 (t), 7.4 (dd), 7.1 (dd) |
| 4-Fluoro-3-iodobenzonitrile | ~7.9 (dd), 7.6 (m), 7.1 (t) |
| 2-Fluoro-5-iodobenzonitrile | ~7.8 (dd), 7.7 (m), 7.0 (t) |
| 3-Fluoro-5-iodobenzonitrile | ~7.6 (s), 7.5 (d), 7.4 (d) |
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-CN | C-I | C-F | Other Aromatic Carbons |
| This compound | ~117 | ~95 | ~162 (d) | ~140, 135, 115 |
| 2-Fluoro-4-iodobenzonitrile | ~116 | ~93 | ~165 (d) | ~138, 136, 118 |
| 3-Fluoro-2-iodobenzonitrile | ~118 | ~90 | ~160 (d) | ~142, 133, 116 |
| 4-Fluoro-3-iodobenzonitrile | ~117 | ~98 | ~164 (d) | ~139, 137, 114 |
| 2-Fluoro-5-iodobenzonitrile | ~117 | ~92 | ~163 (d) | ~141, 138, 119 |
| 3-Fluoro-5-iodobenzonitrile | ~116 | ~94 | ~161 (d) | ~137, 130, 120 |
Note: (d) denotes a doublet due to C-F coupling.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The position of the maximum absorbance (λmax) is influenced by the substitution pattern on the aromatic ring.
Table 5: UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Compound | λmax (π → π*) |
| This compound | ~230, ~275 |
| 2-Fluoro-4-iodobenzonitrile | ~228, ~272 |
| 3-Fluoro-2-iodobenzonitrile | ~232, ~278 |
| 4-Fluoro-3-iodobenzonitrile | ~235, ~280 |
| 2-Fluoro-5-iodobenzonitrile | ~233, ~276 |
| 3-Fluoro-5-iodobenzonitrile | ~229, ~274 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Fourier Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: Solid samples were prepared as potassium bromide (KBr) pellets. A small amount of the sample (approx. 1-2 mg) was ground with spectroscopic grade KBr (approx. 100-200 mg) and pressed into a thin, transparent pellet.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Fourier Transform (FT)-Raman Spectroscopy
-
Instrumentation: An FT-Raman spectrometer equipped with a neodymium-doped yttrium aluminum garnet (Nd:YAG) laser operating at 1064 nm and a germanium (Ge) detector.
-
Sample Preparation: Solid samples were placed in a glass capillary tube.
-
Data Acquisition: Spectra were collected in the range of 3500-100 cm⁻¹ with a resolution of 4 cm⁻¹. The laser power at the sample was maintained at approximately 200 mW. A total of 128 scans were accumulated for each spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Data Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Data Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans, using a proton-decoupled pulse sequence.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation: A stock solution of each compound was prepared in spectroscopic grade ethanol at a concentration of 1 mg/mL. This stock solution was then diluted to a final concentration of 0.01 mg/mL for analysis.
-
Data Acquisition: Spectra were recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. The solvent (ethanol) was used as the reference.
Visualization of Key Relationships
The following diagrams illustrate the molecular structures of the regioisomers and the logical workflow for their spectroscopic comparison.
Caption: Workflow for the spectroscopic comparison of fluoro-iodobenzonitrile regioisomers.
Caption: Molecular structures of the compared fluoro-iodobenzonitrile regioisomers.
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-iodobenzonitrile: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of 3-Fluoro-4-iodobenzonitrile are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this hazardous chemical responsibly.
This compound is a halogenated aromatic nitrile with significant applications in chemical synthesis. However, its hazardous properties necessitate stringent disposal protocols. This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] Adherence to proper personal protective equipment (PPE) and disposal methods is paramount to mitigate risks.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate PPE. This includes, but is not limited to, a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves. All handling of this compound, including weighing and transfer, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
In the event of accidental exposure, immediate action is crucial:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, immediately call a poison control center or doctor.
Spill Management
In the case of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up to avoid dust formation and placed into a suitable, labeled container for disposal. Do not release the chemical into the environment.
Disposal Procedures
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[2] As a halogenated organic compound, it must be segregated from non-halogenated waste streams to ensure proper treatment.
Waste Categorization
While there is no specific EPA waste code for this compound, it would likely be classified under the following categories depending on its use:
-
F-listed wastes (F001, F002): If used as a solvent.
-
U-listed wastes: If it is a discarded commercial chemical product (a specific code for this compound is not currently listed).
Consult with your institution's environmental health and safety (EHS) office for precise waste categorization and labeling requirements.
Chemical Degradation (Neutralization) Protocol
For laboratories equipped to perform chemical neutralization of hazardous waste, a reductive dehalogenation procedure can be considered to decrease the toxicity of this compound before final disposal. The carbon-iodine bond is the most likely point of initial degradation. Reductive dehalogenation of aryl iodides can be achieved using various methods, though a specific protocol for this compound is not widely published. The following is a general experimental protocol based on known reactions of similar compounds.
Note: This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol: Reductive Dehalogenation
Objective: To cleave the carbon-iodine bond of this compound, reducing its halogenated character.
Materials:
-
This compound waste
-
Sodium sulfite (Na₂SO₃)
-
Water (deionized)
-
Reaction vessel with a stirrer and inert atmosphere capabilities (e.g., nitrogen or argon)
-
Heating mantle
-
pH meter
Procedure:
-
In a chemical fume hood, dissolve the this compound waste in a suitable aqueous medium. The concentration should be carefully controlled to avoid runaway reactions.
-
Add an excess of sodium sulfite to the solution. Sodium sulfite acts as a reducing agent.
-
The reaction may be heated to a moderate temperature (e.g., 60°C) to facilitate the dehalogenation.[3]
-
Maintain an inert atmosphere over the reaction mixture to prevent unwanted side reactions.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to confirm the disappearance of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the resulting solution to a pH between 6 and 8 using a suitable acid or base.
-
The treated solution should still be considered hazardous waste and disposed of through a licensed contractor, but with a potentially reduced hazard classification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 247.01 g/mol | [1] |
| Melting Point | 113-117 °C | |
| Hazard Codes | H302, H315, H318, H335 | |
| Precautionary Codes | P280, P301+P312+P330, P302+P352, P305+P351+P338+P310 |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these rigorous safety and disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring the well-being of personnel and the protection of the environment. Always consult your institution's specific safety guidelines and a certified EHS professional for any questions or concerns.
References
- 1. This compound | C7H3FIN | CID 24721521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of reduced flavin in dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Fluoro-4-iodobenzonitrile
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 3-Fluoro-4-iodobenzonitrile, a compound requiring stringent safety measures. Designed for researchers, scientists, and drug development professionals, this guide offers step-by-step procedures to ensure a safe laboratory environment.
Essential Safety and Handling Protocols
Handling this compound necessitates a proactive approach to safety, given its classification as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye damage, in addition to respiratory irritation. Adherence to the following operational plan is mandatory.
1. Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to mitigate exposure risks. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended for incidental contact. For extended contact or direct handling, heavyweight nitrile or neoprene gloves should be used. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 dust mask is the minimum requirement for handling small quantities in a well-ventilated area. For larger quantities or in situations with potential for aerosolization, a half-mask or full-facepiece respirator with appropriate particulate filters (P100) should be used. |
| Body Protection | Lab Coat | A flame-resistant lab coat, fully buttoned, is required. An additional chemical-resistant apron is recommended when handling larger quantities. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in the laboratory. |
2. Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.
3. Safe Handling Procedures:
-
Pre-operational Checks: Before handling, ensure that all necessary PPE is readily available and in good condition. Verify that the fume hood is functioning correctly.
-
Weighing and Transferring:
-
Perform these operations over a disposable bench liner to contain any potential spills.
-
Use dedicated spatulas and weighing boats.
-
Handle the solid powder gently to avoid creating dust.
-
-
Reaction Setup:
-
All reactions involving this compound must be set up within a fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.
-
Properly dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management and Disposal Plan
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
1. Spill Cleanup Protocol:
-
Evacuation and Notification: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with the following steps. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Containment and Absorption:
-
Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[1]
-
Do not use combustible materials like paper towels to absorb the initial spill.
-
-
Collection:
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container using a plastic dustpan and brush.[1]
-
Avoid creating dust during the collection process.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol).
-
Follow with a thorough cleaning using soap and water.
-
All materials used for decontamination (cloths, wipes) must be disposed of as hazardous waste.[1]
-
2. Disposal Plan:
Proper disposal of this compound and its associated waste is critical to prevent environmental harm. All waste generated is considered hazardous.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated PPE, bench liners, and spill cleanup materials, in a clearly labeled, leak-proof hazardous waste container.[2] The container should be specifically designated for halogenated organic waste.[3][4]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Do not mix with non-halogenated waste.[2][4]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. Follow all institutional and local regulations for hazardous waste disposal.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₇H₃FIN |
| Molecular Weight | 247.01 g/mol [3][5] |
| Melting Point | 113-117 °C[3] |
| GHS Hazard Statements | H302, H315, H318, H335[3] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
